FHND5071
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H33N9O |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H33N9O/c1-35-7-9-36(10-8-35)24-12-27(30-23(13-31)16-34-39(30)20-24)22-4-5-28(32-15-22)37-18-25-11-26(19-37)38(25)17-21-3-6-29(40-2)33-14-21/h3-6,12,14-16,20,25-26H,7-11,17-19H2,1-2H3/i1D3 |
InChI Key |
BLMSWRQOCWCQDM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Canonical SMILES |
CN1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
FHND5071: A Technical Overview of a Novel Selective RET Inhibitor
Abstract
FHND5071 is an orally bioavailable, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Preclinical data indicate that this compound potently targets wild-type RET as well as various RET fusions and activating mutations, which are oncogenic drivers in several cancer types, including non-small cell lung cancer and multiple endocrine neoplasia. This technical guide details the mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used in its evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements, is a known driver of various cancers. This compound has emerged as a promising therapeutic agent that selectively targets these aberrant RET signaling pathways.[1][2] Notably, this compound is capable of crossing the blood-brain barrier, suggesting its potential utility in treating brain metastases.[1] Currently, this compound is in a first-in-human Phase 1 clinical trial for patients with RET-driven solid tumors.[3]
Mechanism of Action
This compound exerts its anti-tumor activity by selectively binding to and inhibiting the kinase activity of both wild-type and mutated forms of the RET protein.[1] This inhibition blocks the autophosphorylation of RET and the subsequent activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. Key pathways modulated by this compound include the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Preclinical studies have demonstrated that administration of this compound leads to a significant and sustained inhibition of RET phosphorylation and the phosphorylation of downstream signaling proteins such as AKT and Erk1/2 in tumor tissues.
Signaling Pathway Diagram
Caption: this compound inhibits RET autophosphorylation and downstream signaling.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against wild-type RET, as well as various RET fusions and mutations in enzymatic assays. An active metabolite, this compound-M2, has been identified and shows comparable potency to the parent compound.
| Target | IC50 (nM) |
| RET (Wild Type, Fusions, and Mutations) | 4.47 - 19.26 |
Table 1: In vitro inhibitory activity of this compound.
Selectivity
This compound exhibits significant selectivity for RET over other kinases, such as KDR (VEGFR-2), which is important for minimizing off-target toxicities.
| Kinase | Selectivity Fold |
| KDR (VEGFR-2) | 89-fold over RET |
Table 2: Kinase selectivity of this compound.
In Vivo Efficacy
In vivo studies using xenograft models of human cancers with RET alterations have shown significant anti-tumor activity of this compound.
| Model | Dosing | Efficacy |
| Ba/F3 KIF5B-RET Allograft | ≥3 mg/kg once daily (QD) | Significant anti-tumor efficacy |
| Colorectal Cancer PDX (CCDC6-RET) | 30 mg/kg QD | 100% Tumor Growth Inhibition (TGI) |
| Ovarian Cancer PDX (NCOA4-RET) | 30 mg/kg QD | 100% TGI |
| CCDC6-RET Intracranial Xenograft | 30 mg/kg QD | 51% increase in life-span (p<0.005) |
Table 3: In vivo anti-tumor efficacy of this compound.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have been conducted in multiple species, revealing moderate to high clearance. The primary cytochrome P450 enzymes responsible for the metabolism of this compound are CYP2C8 and CYP3A4. The compound is a substrate for P-glycoprotein. This compound exhibits good tissue distribution, including significant penetration of the brain.
| Species | Remaining Compound after 60 min in Liver Microsomes (%) | Blood-Plasma Ratio |
| Mouse | 28.3 | 3.32 |
| Rat | 48.8 | 1.42 |
| Monkey | 24.0 | 1.10 |
| Dog | 7.4 | 3.58 |
| Human | 24.2 | 0.708 |
Table 4: In vitro metabolism and plasma protein binding of this compound.
Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of this compound, based on available abstracts. Detailed, step-by-step protocols would be found in the full-text publications.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity (IC50) of this compound against RET and other kinases.
-
General Protocol:
-
Recombinant human RET kinase (wild-type, fusions, or mutants) and other kinases like KDR are used.
-
The kinase reaction is typically initiated by the addition of ATP in a buffer solution containing a substrate peptide.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assays
-
Objective: To assess the effect of this compound on the proliferation of cancer cells with RET alterations.
-
General Protocol:
-
Cancer cell lines with known RET fusions or mutations (e.g., Ba/F3 with KIF5B-RET) are cultured under standard conditions.
-
Cells are seeded in multi-well plates and treated with increasing concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Protocol:
-
Immunocompromised mice are subcutaneously or intracranially implanted with human cancer cells or patient-derived tumor fragments harboring RET alterations.
-
Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules (e.g., once daily).
-
Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
For intracranial models, survival is monitored, and the increase in life-span is calculated.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-RET).
-
Pharmacokinetic Study Workflow
Caption: A general workflow for preclinical pharmacokinetic studies.
Conclusion
This compound is a potent and selective RET inhibitor with a promising preclinical profile. It demonstrates significant anti-tumor activity in in vitro and in vivo models of RET-driven cancers, including those with brain metastases. Its favorable pharmacokinetic properties support once-daily dosing. The ongoing Phase 1 clinical trial will provide further insights into the safety and efficacy of this compound in patients with advanced solid tumors harboring RET alterations.
References
FHND5071: A Technical Deep Dive into the Discovery and Development of a Novel Selective RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer and multiple thyroid carcinomas. The development of selective RET inhibitors has marked a significant advancement in precision oncology. This whitepaper provides a comprehensive technical overview of the discovery and development of FHND5071, a potent and selective, orally bioavailable RET kinase inhibitor.[1][2][3] this compound has demonstrated significant anti-tumor efficacy in preclinical models and is currently under clinical investigation.[4] This document details the mechanism of action, preclinical pharmacology, and pharmacokinetic profile of this compound, presenting key data in structured tables and providing detailed experimental methodologies for the core assays involved in its evaluation.
Introduction: The Role of RET in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, including fusions and point mutations, can lead to constitutive activation of the RET signaling pathway, driving oncogenesis in a variety of solid tumors. The clinical success of selective RET inhibitors like selpercatinib and pralsetinib has validated RET as a therapeutic target. This compound emerges as a novel kinase inhibitor specifically targeting activated forms of RET, offering a unique pharmacokinetic profile that supports once-a-day dosing and potential for improved efficacy, particularly in brain metastases.
Mechanism of Action
This compound is a selective inhibitor of the RET receptor tyrosine kinase. Upon oral administration, it targets and binds to both wild-type RET and various RET fusions and mutations. This binding inhibits the autophosphorylation and activation of RET, thereby blocking downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. Dysregulated RET activity is a key factor in the development and progression of certain cancers. A notable feature of this compound is its ability to cross the blood-brain barrier, suggesting potential efficacy against intracranial metastases.
Preclinical Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against wild-type RET, as well as various RET fusions and mutations.
| Target | IC50 (nM) |
| RET (Wild-Type) | 4.47 - 19.26 |
| RET Fusions | 4.47 - 19.26 |
| RET Mutations | 4.47 - 19.26 |
| KDR (VEGFR-2) | >1714 (calculated) |
| Data from enzymatic assays. The range for RET represents activity against various forms. |
This compound exhibits high selectivity for RET over other kinases, such as KDR (VEGFR-2), with an 89-fold greater potency for RET. The active metabolite of this compound, this compound-M2, shows comparable potency to the parent compound.
In cellular assays, this compound effectively inhibited the proliferation of Ba/F3 cells engineered to express various RET alterations and suppressed RET phosphorylation in HEK-293 engineered cells with similar potency to the approved RET inhibitor selpercatinib.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in various xenograft models.
| Model | Dosing | Outcome |
| Ba/F3 KIF5B-RET Allograft | ≥3 mg/kg QD (oral) | Significant anti-tumor efficacy without significant toxicity. |
| Ba/F3 KIF5B-RET Allograft | 30 mg/kg QD | Similar anti-tumor activity to selpercatinib at 30 mg/kg BID. |
| Colorectal Cancer PDX (CCDC6-RET) | 30 mg/kg QD | 100% Tumor Growth Inhibition (TGI). |
| Ovarian Cancer PDX (NCOA4-RET) | 30 mg/kg QD | 100% TGI. |
| CCDC6-RET Intracranial Xenograft | 30 mg/kg QD | Median survival of 56 days (51% increase in lifespan vs. vehicle, p<0.005). |
| QD: once daily; BID: twice daily; PDX: Patient-Derived Xenograft. |
These studies highlight the potent in vivo anti-tumor activity of this compound in models with various RET alterations, including intracranial models, supporting its potential to treat brain metastases.
Pharmacokinetics and Metabolism
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound has been conducted.
In Vitro ADME
| Parameter | Result |
| Microsomal Stability | Moderate to high clearance across mouse, rat, monkey, dog, and human liver microsomes. |
| Permeability | Low permeability. |
| P-gp Substrate | Yes. |
| Plasma Protein Binding | Moderate to high. |
| Major Metabolizing Enzymes | CYP2C8 and CYP3A4. |
| P-gp: P-glycoprotein. |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice revealed dose-dependent increases in Cmax and AUC, with a roughly linear relationship. This compound demonstrated rapid and wide tissue distribution, with the highest concentrations observed in the spleen and lung, followed by the liver and kidney. The absolute bioavailability was determined to be greater than 60%.
A comparative pharmacokinetic study with selpercatinib in a Ba/F3 KIF5B-RET allograft model revealed a unique profile for this compound.
| Parameter | This compound vs. Selpercatinib |
| Tmax (Plasma & Tumor) | Longer. |
| MRT (Plasma & Tumor) | Longer. |
| Tumor Tissue Exposure (AUC0-t) | ~28 times greater. |
| Brain Tissue Concentration (at 4h) | ~33 times greater. |
| Tmax: Time to maximum concentration; MRT: Mean Residence Time; AUC: Area Under the Curve. |
The prolonged Tmax and MRT, along with significantly higher tumor and brain tissue exposure, suggest a favorable pharmacokinetic profile for sustained target inhibition and efficacy in sanctuary sites like the brain.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in the preclinical evaluation of a selective RET inhibitor like this compound.
RET Kinase Inhibition Assay (Enzymatic)
Objective: To determine the in vitro potency of the test compound against RET kinase activity.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the RET kinase enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Detect luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To determine the effect of the test compound on the proliferation of RET-driven cancer cells.
Materials:
-
Ba/F3 cells engineered to express a RET fusion (e.g., KIF5B-RET)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-3)
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed the Ba/F3-KIF5B-RET cells in 96-well plates at a density of 5,000 cells/well.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse model.
Materials:
-
Female BALB/c nude mice (6-8 weeks old)
-
Ba/F3-KIF5B-RET cells
-
Matrigel
-
Test compound (this compound)
-
Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Dosing gavage needles
-
Calipers
Procedure:
-
Subcutaneously implant Ba/F3-KIF5B-RET cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose (e.g., 30 mg/kg) and schedule (e.g., once daily) to the treatment group. Administer the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.
Clinical Development
This compound has received Investigational New Drug (IND) approval from both the NMPA (National Medical Products Administration) and the FDA. It is currently in a first-in-human Phase 1 clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring RET alterations.
Conclusion
This compound is a novel, potent, and selective RET inhibitor with a compelling preclinical profile. It demonstrates significant anti-tumor activity in various in vitro and in vivo models, including those with intracranial tumors. Its unique pharmacokinetic properties, characterized by prolonged exposure and high distribution to tumor and brain tissue, support a once-daily dosing regimen and suggest the potential for superior efficacy compared to existing therapies. The ongoing Phase 1 clinical trial will be crucial in determining the safety and therapeutic potential of this compound in patients with RET-driven cancers. The data presented in this whitepaper underscore the promise of this compound as a next-generation targeted therapy in oncology.
References
- 1. Preclinical Pharmacokinetics and in vitro Metabolism of this compound, a Novel Selective RET Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
FHND5071: A Comprehensive Technical Guide on Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FHND5071 is an orally bioavailable, selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene receptor tyrosine kinase, a critical driver in various cancers.[1] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, compiling available preclinical data into a structured format. The document details the compound's potent inhibitory activity against wild-type, mutant, and fusion forms of the RET kinase. Furthermore, it outlines the experimental methodologies for key assays used in its characterization and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation process.
Target Profile of this compound
This compound demonstrates potent and selective inhibition of RET kinase activity. Dysregulation of the RET signaling pathway, through activating point mutations or chromosomal rearrangements resulting in fusion proteins, is a known oncogenic driver in several cancer types, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound is designed to target these aberrant RET signaling pathways, thereby inhibiting tumor cell proliferation and survival. The compound has also been shown to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.
Biochemical Potency
In enzymatic assays, this compound potently inhibits the kinase activity of wild-type RET, as well as various clinically relevant RET fusions and mutations.[1] The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, its active metabolite, this compound-M2, exhibits comparable potency.[1]
| Target | IC50 (nM) |
| RET (Wild-Type) | 4.47 - 19.26 |
| RET Fusions | 4.47 - 19.26 |
| RET Mutations | 4.47 - 19.26 |
| KDR (VEGFR-2) | >400 |
Table 1: Biochemical potency of this compound against RET kinase variants and KDR.[1]
Cellular Activity
In cellular settings, this compound effectively inhibits the proliferation of engineered Ba/F3 cells expressing various RET alterations.[1] Furthermore, it demonstrates potent inhibition of RET phosphorylation in HEK-293 cells engineered to express wild-type RET, RET mutants (V804M, M918T), and RET fusions (KIF5B-RET, CCDC6-RET), with a potency similar to that of the approved RET inhibitor selpercatinib.
| Cell Line | Assay Type | Endpoint |
| Ba/F3 (expressing RET WT, V804M, M918T) | Proliferation Assay | Inhibition of Proliferation |
| HEK-293 (expressing RET WT, V804M, M918T, KIF5B-RET, CCDC6-RET) | Phosphorylation Assay | Inhibition of RET Phosphorylation |
Table 2: Cellular activity of this compound in engineered cell lines.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this report. However, this compound has been shown to have 89-fold selectivity over KDR (VEGFR-2), a key off-target kinase for many tyrosine kinase inhibitors.
Given that this compound is reported to have a similar potency to selpercatinib, the kinase selectivity profile of selpercatinib can serve as a reasonable surrogate to anticipate the selectivity of this compound. Selpercatinib is a highly selective RET inhibitor with minimal activity against other kinases at clinically relevant concentrations. A comparative analysis of the kinome scans of selpercatinib and another RET inhibitor, pralsetinib, revealed a very similar and highly selective biochemical profile for both compounds.
| Kinase Target | Selpercatinib (% Inhibition @ 1 µM) | Pralsetinib (% Inhibition @ 1 µM) |
| RET | >99 | >99 |
| KDR (VEGFR2) | <10 | <10 |
| FGFR1 | <10 | 25-50 |
| FGFR2 | <10 | 50-75 |
| FGFR3 | <10 | 25-50 |
| KIT | <10 | <10 |
| FLT3 | <10 | <10 |
Table 3: Comparative kinase selectivity of selpercatinib and pralsetinib against a panel of selected kinases. This data is presented as a proxy for the expected selectivity profile of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the in vitro inhibitory activity of this compound against purified RET kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human RET kinase domain (wild-type, mutant, or fusion) is expressed and purified. A synthetic peptide substrate is used for the kinase reaction.
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the RET enzyme, the peptide substrate, and ATP in a kinase reaction buffer. The reaction is performed in the presence of varying concentrations of this compound or DMSO as a control.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction using an enzyme-coupled reaction that generates a luminescent signal.
-
Fluorescence-based Assay: Employing a specific antibody that recognizes the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
Cellular Proliferation Assay (Ba/F3 Cells)
Objective: To assess the effect of this compound on the proliferation of cells dependent on RET signaling.
Methodology:
-
Cell Culture: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival and proliferation, are engineered to stably express a specific RET variant (wild-type, mutant, or fusion). These engineered cells can now proliferate in the absence of IL-3, driven by the constitutive activity of the expressed RET oncoprotein.
-
Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available reagent, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular RET Phosphorylation Assay (HEK-293 Cells)
Objective: To measure the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transiently or stably transfected with a plasmid encoding the desired RET variant.
-
Compound Treatment: After a period of serum starvation to reduce background signaling, the cells are treated with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for phosphorylated RET (pRET). The membrane is then stripped and re-probed with an antibody for total RET to ensure equal loading.
-
ELISA: A sandwich ELISA format can be used where a capture antibody for total RET is coated on a plate, the cell lysate is added, and a detection antibody for pRET is used for quantification.
-
-
Data Analysis: The signal for pRET is normalized to the signal for total RET. The percentage of inhibition of RET phosphorylation is calculated for each this compound concentration relative to the DMSO control. The IC50 value is determined from the dose-response curve.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Characterization
Caption: General experimental workflow for the characterization of a kinase inhibitor like this compound.
References
A Technical Guide to the Therapeutic Targeting of RET Alterations in Oncology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific entity designated "FHND5071" is not available in the public domain. This may indicate an internal project codename, a preclinical compound not yet disclosed, or a typographical error. This guide will therefore focus on the principles of targeting RET alterations in cancer, using data from well-characterized and approved selective RET inhibitors, such as selpercatinib and pralsetinib, as a proxy to illustrate the relevance and therapeutic potential in various cancer types.
Executive Summary
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET kinase through genetic alterations, primarily gene fusions and activating point mutations, is an established oncogenic driver in a variety of solid tumors.[3][4][5] These alterations lead to constitutive kinase activity and uncontrolled downstream signaling, promoting tumorigenesis. The development of highly selective RET inhibitors has revolutionized the treatment landscape for patients with RET-driven cancers, demonstrating significant and durable clinical responses. This document provides an in-depth overview of the cancer types where RET alterations are clinically relevant, the molecular pathways involved, methods for their detection, and the therapeutic efficacy of selective RET inhibition.
The Role of RET Alterations in Cancer
RET alterations are broadly classified into two main categories:
-
RET Fusions: These occur when the 3' portion of the RET gene, containing the kinase domain, breaks and fuses with the 5' portion of an unrelated gene. This results in a chimeric protein with ligand-independent dimerization and constitutive activation of the RET kinase domain. The most common fusion partner in non-small cell lung cancer (NSCLC) is KIF5B, with CCDC6 being another frequent partner.
-
RET Point Mutations: These are single nucleotide changes that lead to amino acid substitutions, causing ligand-independent activation of the kinase. Activating point mutations are the hallmark of medullary thyroid carcinoma (MTC), both in its sporadic and hereditary forms (Multiple Endocrine Neoplasia type 2, MEN2).
Constitutive RET signaling activates multiple downstream pathways critical for cancer cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.
RET Signaling Pathway Diagram
The following diagram illustrates the canonical RET signaling pathway and its aberrant activation by oncogenic alterations.
Caption: Aberrant RET signaling pathway in cancer.
Cancer Types with Clinically Relevant RET Alterations
RET alterations are actionable oncogenic drivers in several tumor types, with the highest prevalence in specific subtypes of thyroid and lung cancer.
Data on Prevalence and Therapeutic Efficacy
The following tables summarize the prevalence of RET alterations across various cancers and the clinical efficacy of selective RET inhibitors in key indications.
Table 1: Prevalence of Actionable RET Alterations in Solid Tumors
| Cancer Type | Subtype | RET Alteration | Prevalence (%) |
| Thyroid Cancer | Medullary (Sporadic) | Activating Mutations | ~50-60% |
| Medullary (Hereditary) | Germline Mutations | ~98-100% | |
| Papillary | Fusions | ~10-20% | |
| Lung Cancer | Non-Small Cell (NSCLC) | Fusions | ~1-2% |
| Colorectal Cancer | Adenocarcinoma | Fusions | <1% |
| Breast Cancer | Adenocarcinoma | Fusions / Amplifications | <1% |
| Pancreatic Cancer | Adenocarcinoma | Fusions | <1% |
| Other Solid Tumors | Salivary, Sarcoma, etc. | Fusions | Rare (<1%) |
Table 2: Clinical Efficacy of Selective RET Inhibitors (Selpercatinib & Pralsetinib)
| Cancer Type (Patient Population) | Drug | Clinical Trial | Objective Response Rate (ORR) (%) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) |
| RET Fusion+ NSCLC (Treatment-Naïve) | Selpercatinib | LIBRETTO-001 | 85% | Not Reached | Not Reached |
| Pralsetinib | ARROW | 70-73% | Not Reached | 11.3 - NR | |
| RET Fusion+ NSCLC (Previously Treated) | Selpercatinib | LIBRETTO-001 | 64% | 17.5 | 16.5 |
| Pralsetinib | ARROW | 57-61% | Not Reached | 17.1 | |
| RET-Mutant MTC (Treatment-Naïve) | Selpercatinib | LIBRETTO-001 | 73% | Not Reached | 23.6 |
| Pralsetinib | ARROW | 71% | Not Reached | Not Reached | |
| RET-Mutant MTC (Previously Treated) | Selpercatinib | LIBRETTO-001 | 69% | Not Reached | 22.0 |
| Pralsetinib | ARROW | 60% | Not Reached | 22.3 | |
| RET Fusion+ Thyroid (Previously Treated) | Selpercatinib | LIBRETTO-001 | 79% | 18.4 | 20.1 |
| Pralsetinib | ARROW | 89% | Not Reached | Not Reached |
Data compiled from multiple clinical trial reports. Values can vary slightly based on data cutoff dates and patient cohorts.
Experimental Protocols and Methodologies
Detection of RET Alterations
Accurate and timely identification of RET alterations is critical for patient selection. Several methodologies are employed in clinical practice.
Protocol 4.1.1: Comprehensive Genomic Profiling using Next-Generation Sequencing (NGS)
-
Objective: To detect RET fusions, mutations, and other genomic alterations simultaneously.
-
Principle: NGS allows for the sequencing of large panels of genes from tumor tissue (DNA-based) or circulating tumor DNA (ctDNA) from plasma. RNA-based NGS is particularly robust for detecting fusion events.
-
Methodology:
-
Sample Acquisition: Formalin-fixed paraffin-embedded (FFPE) tumor tissue biopsy or peripheral blood draw for ctDNA.
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from the sample.
-
Library Preparation: Extracted nucleic acids are fragmented, and sequencing adapters are ligated. For RNA, a reverse transcription step is performed to generate cDNA. Hybridization capture is used to enrich for target genes of interest, including the RET gene.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Bioinformatic Analysis: Sequencing data is aligned to a reference genome. Specialized algorithms are used to call single nucleotide variants (mutations), insertions/deletions, and structural variants (fusions).
-
-
Advantages: High sensitivity, ability to detect novel fusion partners, and simultaneous assessment of multiple biomarkers.
Protocol 4.1.2: Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect RET gene rearrangements (fusions).
-
Principle: Uses fluorescently labeled DNA probes that bind to specific regions of the RET gene on a chromosome. A "break-apart" probe strategy is common, where probes of different colors bind to regions flanking the RET kinase domain. In a normal cell, the signals are co-localized. In a cell with a rearrangement, the signals are separated.
-
Methodology:
-
Sample Preparation: FFPE tissue sections are mounted on slides.
-
Hybridization: The slides are treated to allow fluorescent probes to access the DNA, and then incubated with the RET break-apart probe set.
-
Imaging: Slides are visualized using a fluorescence microscope.
-
Scoring: A pathologist scores the percentage of tumor cells showing the break-apart signal pattern.
-
In Vitro Kinase Assays for Inhibitor Profiling
Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors.
Protocol 4.2.1: ADP-Glo™ Luminescent Kinase Assay
-
Objective: To measure the enzymatic activity of RET kinase and determine the IC50 (half-maximal inhibitory concentration) of a test compound.
-
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
-
Methodology:
-
Kinase Reaction: Recombinant RET kinase is incubated in a microplate well with a suitable substrate (e.g., IGF1Rtide peptide), ATP, and the test inhibitor at various concentrations. The reaction is typically run in a buffer containing MgCl2 and DTT at 30°C.
-
ATP Depletion: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is measured by a luminometer. The signal intensity correlates with RET kinase activity.
-
Data Analysis: Luminescence values are plotted against inhibitor concentration to calculate the IC50 value.
-
Workflow Diagrams
Clinical Workflow for a Patient with Suspected RET-Altered Cancer
Caption: Clinical workflow for identifying and treating RET-altered cancers.
Conclusion
RET alterations are clinically significant, actionable drivers of oncogenesis in a defined subset of cancers, most notably NSCLC and thyroid malignancies. The advent of highly potent and selective RET inhibitors has transformed the therapeutic paradigm for these patients, offering substantial and durable clinical benefit with a manageable safety profile. Comprehensive molecular profiling, preferably with NGS, is essential to identify patients who may benefit from these targeted therapies. Future research will focus on overcoming acquired resistance mechanisms and exploring rational combination strategies to further improve outcomes for patients with RET-driven cancers.
References
- 1. Cracking the Code: RET Gene Alteration & Your Lung Cancer [happylungsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
FHND5071 preclinical research findings
An in-depth analysis of the preclinical data available for FHND5071 reveals its standing as a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene receptor tyrosine kinase. Developed by Jiangsu Chia Tai Fenghai Pharmaceutical Co. Ltd., this orally bioavailable agent has demonstrated significant potential in targeting cancers driven by RET alterations, including fusions and mutations.[1][2] this compound is engineered to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) metastases.[3] Preclinical assessments indicate a favorable pharmacokinetic and pharmacodynamic profile, supporting its advancement into clinical trials.[1][4]
Mechanism of Action
This compound functions as a selective inhibitor of the RET receptor tyrosine kinase. Dysregulation of RET signaling through overexpression, activating mutations, or gene fusions is a known oncogenic driver in various malignancies. This compound selectively binds to wild-type RET as well as various mutated and fusion forms of the kinase. This binding inhibits RET's enzymatic activity, leading to the suppression of downstream signaling pathways crucial for cell growth and proliferation, ultimately resulting in the inhibition of tumor cell growth.
The key downstream signaling proteins modulated by this compound, as demonstrated in preclinical models, are AKT and Erk1/2. By inhibiting RET phosphorylation, this compound effectively blocks the activation of these critical pathways.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against various forms of RET kinase while maintaining selectivity over other kinases, such as KDR (VEGFR-2).
| Target | IC50 Range (nM) | Selectivity vs. KDR (VEGFR-2) |
| RET (Wild-Type, Fusions, Mutations) | 4.47 - 19.26 | 89-fold |
Data sourced from enzymatic assays. The active metabolite, this compound-M2, showed potency equivalent to the parent compound.
In Vivo Antitumor Efficacy
The antitumor activity of this compound was evaluated in multiple RET-dependent xenograft models.
| Model Type | Cancer Type | Dosing Regimen | Key Efficacy Results |
| Ba/F3 Allograft (KIF5B-RET) | - | ≥3 mg/kg QD (Oral) | Significant anti-tumor efficacy observed. |
| Patient-Derived Xenograft (PDX) | Colorectal (CCDC6-RET) | 30 mg/kg QD (Oral) | 100% Tumor Growth Inhibition (TGI). |
| Patient-Derived Xenograft (PDX) | Ovarian (NCOA4-RET) | 30 mg/kg QD (Oral) | 100% Tumor Growth Inhibition (TGI). |
| Intracranial Xenograft (CCDC6-RET) | - | 30 mg/kg QD (Oral) | 51% increase in life-span (p<0.005 vs. vehicle). |
QD: Once daily. This compound administered at 30 mg/kg QD showed comparable efficacy to the approved RET inhibitor selpercatinib administered at 30 mg/kg BID (twice daily).
Comparative Pharmacokinetic (PK) Profile
Pharmacokinetic studies highlight this compound's distinct profile compared to selpercatinib, characterized by enhanced and sustained tissue distribution.
| Parameter | This compound vs. Selpercatinib |
| Tmax & MRT (Plasma & Tumor) | Longer for this compound. |
| Tumor Tissue Exposure (AUC₀₋ₜ) | ~28 times greater than selpercatinib. |
| Brain Tissue Concentration | ~33 times greater than selpercatinib (at 4h post-dosing). |
| Pharmacodynamic Effect | Inhibition of RET phosphorylation and downstream pAKT/pErk1/2 signaling sustained for at least 24 hours. |
MRT: Mean Residence Time. Data from a Ba/F3 KIF5B-RET allograft model.
Experimental Protocols
While detailed step-by-step protocols are proprietary, the methodologies employed in the preclinical evaluation of this compound can be summarized as follows:
1. Enzymatic Assays:
-
Objective: To determine the direct inhibitory activity (IC50) of this compound on purified kinase enzymes.
-
Methodology: Standard kinase activity assays were likely performed using recombinant RET kinase (wild-type, various mutants, and fusions) and KDR (VEGFR-2) as a selectivity screen. The assay would measure the phosphorylation of a substrate in the presence of ATP and varying concentrations of this compound. The reduction in kinase activity is measured, and IC50 values are calculated using non-linear regression analysis.
2. Cell-Based Proliferation and Phosphorylation Assays:
-
Objective: To assess the effect of this compound on cell viability in RET-driven cancer cell lines and to confirm target engagement by measuring protein phosphorylation.
-
Methodology:
-
Proliferation: Ba/F3 cells engineered to express specific RET alterations (e.g., KIF5B-RET) were cultured with escalating concentrations of this compound. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays like CellTiter-Glo®.
-
Phosphorylation: HEK-293 cells engineered with various RET forms were treated with this compound. Cell lysates were collected and analyzed via Western Blot or ELISA to detect levels of phosphorylated RET (pRET) and downstream effectors like pAKT and pErk1/2.
-
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in a living organism.
-
Methodology:
-
Model Establishment: Immunocompromised mice were subcutaneously or intracranially injected with cancer cells harboring specific RET fusions (e.g., KIF5B-RET, CCDC6-RET). For PDX models, patient tumor fragments were implanted.
-
Dosing: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically once daily (QD).
-
Efficacy Assessment: Tumor volumes were measured regularly with calipers. For intracranial models, survival was the primary endpoint. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
-
PK/PD Analysis: In satellite groups, plasma, tumor, and brain tissue were collected at various time points after dosing to measure drug concentration (PK) and target modulation (e.g., pRET levels) (PD).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FHND-5071, a novel RET kinase inhibitor with promising preclinical metabolism and PK characteristics | BioWorld [bioworld.com]
- 3. Facebook [cancer.gov]
- 4. Preclinical Pharmacokinetics and in vitro Metabolism of this compound, a Novel Selective RET Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of FHND5071: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase, demonstrating potential as a potent antineoplastic agent.[1] Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a key driver in the development and progression of various cancers. This compound targets and binds to wild-type RET as well as a range of RET fusions and mutations, leading to the inhibition of RET activity and subsequent suppression of tumor cell growth.[1] Notably, this inhibitor has the ability to cross the blood-brain barrier, suggesting its potential utility in treating central nervous system metastases.[1]
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and key pharmacokinetic interactions. Detailed experimental protocols and structured data are presented to facilitate further research and development.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (nM) |
| RET (Wild-Type) | 4.47 - 19.26 |
| RET Fusions | 4.47 - 19.26 |
| RET Mutations | 4.47 - 19.26 |
| KDR (VEGFR-2) | >1714 (based on 89-fold selectivity) |
Data synthesized from preclinical studies.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Ba/F3 KIF5B-RET Allograft | ≥3 | Significant |
| Colorectal Cancer PDX (CCDC6-RET) | 30 | 100 |
| Ovarian Cancer PDX (NCOA4-RET) | 30 | 100 |
PDX: Patient-Derived Xenograft, QD: Once Daily. Data from preclinical xenograft models.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the autophosphorylation of the RET kinase.[2][3] This action blocks the downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways. By inhibiting RET, this compound effectively downregulates the phosphorylation of key downstream effectors such as AKT and Erk1/2.
Caption: this compound inhibits RET autophosphorylation and downstream signaling.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacodynamics of this compound, based on standard methodologies in the field.
In Vitro RET Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against RET kinase.
References
In-depth Technical Guide: Pralsetinib and its Role in Inhibiting RET Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide is based on publicly available data for the well-characterized RET inhibitor, Pralsetinib. The compound "FHND5071" did not yield any specific results in scientific literature and is used here as a placeholder for a novel RET inhibitor. Pralsetinib is used as a representative example to illustrate the principles of potent and selective RET kinase inhibition.
Executive Summary
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[1][2] Genetic alterations such as fusions and point mutations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways.[1] Pralsetinib (formerly BLU-667) is a next-generation, highly potent, and selective oral inhibitor of RET.[3][4] It was specifically designed to target wild-type RET, oncogenic RET fusions, and activating point mutations, including those that confer resistance to multi-kinase inhibitors. This guide provides a comprehensive overview of the mechanism of action of Pralsetinib, its inhibitory activity, and detailed protocols for key experiments used in its characterization.
The RET Signaling Pathway and its Oncogenic Activation
The RET receptor tyrosine kinase, upon binding its glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, differentiation, and survival.
In cancer, chromosomal rearrangements can lead to the fusion of the RET kinase domain with a partner gene (e.g., CCDC6, KIF5B), resulting in ligand-independent dimerization and constitutive kinase activity. Similarly, point mutations (e.g., M918T, C634W) can lock the kinase in a permanently active state. This aberrant signaling drives oncogenesis.
Diagram 1: RET Signaling Pathway and Pralsetinib's Mechanism of Action.
Mechanism of Action of Pralsetinib
Pralsetinib functions as an ATP-competitive inhibitor of the RET kinase. It binds to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of RET and its downstream signaling partners. This blockade effectively halts the oncogenic signals that drive tumor cell proliferation and survival. Pralsetinib was specifically engineered for high selectivity and potency against RET, including common resistance mutations like the V804M "gatekeeper" mutation, which limits the efficacy of older multi-kinase inhibitors.
Quantitative Data: In Vitro Inhibitory Activity
Pralsetinib demonstrates sub-nanomolar potency against wild-type RET and various oncogenic mutants in biochemical assays. Its high selectivity is evidenced by significantly lower potency against other kinases, such as VEGFR2, which is often associated with off-target toxicities in less selective inhibitors.
Table 1: Biochemical Potency of Pralsetinib against RET Kinase Variants
| Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. VEGFR2 |
|---|---|---|
| Wild-Type RET | 0.4 | 88x |
| CCDC6-RET Fusion | 0.4 | N/A |
| RET M918T | 0.4 | N/A |
| RET V804L | 0.3 | N/A |
| RET V804M | 0.4 | N/A |
| VEGFR2 | 35 | 1x |
Data sourced from Subbiah V, et al. Cancer Discov. 2018.
Table 2: Kinase Selectivity Profile of Pralsetinib
| Kinase Panel | Pralsetinib Concentration | % of Kinases with >50% Inhibition | Selectivity Fold for RET |
|---|---|---|---|
| 371 Human Kinases | 300 nM | <4% | >100-fold for 96% of kinases |
Data sourced from Subbiah V, et al. Cancer Discov. 2018.
Table 3: Clinical Efficacy of Pralsetinib in RET Fusion-Positive Cancers (ARROW Trial)
| Cancer Type | Prior Treatment | Overall Response Rate (ORR) |
|---|---|---|
| NSCLC | Platinum-based chemotherapy | 61% |
| NSCLC | Treatment-naïve | 70% |
| Thyroid Cancer | Systemic therapy | 91% |
Data sourced from Gainor JF, et al. The Lancet Oncology. 2021 and Subbiah V, et al. ASCO 2020.
Detailed Experimental Protocols
In Vitro RET Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC₅₀ of an inhibitor against RET kinase activity, based on methods used for Pralsetinib's characterization.
Diagram 2: Experimental Workflow for an In Vitro Radiometric RET Kinase Assay.
Objective: To measure the concentration of Pralsetinib required to inhibit 50% of RET kinase activity.
Materials:
-
Recombinant human RET kinase domain.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
[γ-³³P]ATP (specific activity ~10 mCi/mL).
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).
-
Pralsetinib stock solution in DMSO.
-
Phosphocellulose filter plates.
-
Phosphoric acid wash buffer.
-
Microplate scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of Pralsetinib in DMSO, followed by a further dilution in kinase buffer to achieve a 10x final assay concentration.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the 10x Pralsetinib dilutions. Add positive (DMSO vehicle) and negative (no enzyme) controls.
-
Enzyme Addition: Add 10 µL of diluted RET kinase to each well, except the negative control.
-
Reaction Initiation: Start the kinase reaction by adding 12.5 µL of a master mix containing kinase buffer, substrate, and [γ-³³P]ATP (final concentration typically near the Kₘ for ATP, e.g., 200 µM, to ensure competitive binding).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stopping the Reaction: Stop the reaction by adding phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter membrane multiple times with phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the membrane and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percentage of inhibition relative to the positive (DMSO) control. Plot the percent inhibition against the logarithm of Pralsetinib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot Analysis of Cellular RET Phosphorylation
This protocol outlines a method to assess the ability of Pralsetinib to inhibit RET autophosphorylation in a cellular context.
Diagram 3: Experimental Workflow for Western Blot Analysis of RET Phosphorylation.
Objective: To visualize and quantify the inhibition of RET phosphorylation in cancer cells upon treatment with Pralsetinib.
Materials:
-
RET-driven cancer cell line (e.g., TT cells with RET C634W mutation, or LC-2/ad cells with CCDC6-RET fusion).
-
Cell culture medium and supplements.
-
Pralsetinib stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-RET (e.g., Tyr905), Mouse anti-total-RET, Mouse anti-β-Actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of Pralsetinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for phospho-specific and total protein antibodies or strip and re-probe.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After final washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-RET signal to the total-RET signal for each treatment condition to determine the dose-dependent effect of Pralsetinib on RET phosphorylation. Normalize to β-Actin to confirm equal protein loading.
Conclusion
Pralsetinib is a paradigm of modern precision oncology, demonstrating exceptional potency and selectivity for the RET receptor tyrosine kinase. Its ability to potently inhibit the phosphorylation of wild-type, fusion, and mutated forms of RET translates into significant clinical activity in patients with RET-driven cancers. The experimental protocols detailed herein provide a framework for the preclinical evaluation and characterization of novel RET inhibitors, a critical step in the development of new targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
FHND5071: A Technical Guide on the Significance of its Blood-Brain Barrier Penetration for Central Nervous System Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) malignancies, including primary brain tumors and metastases. A significant hurdle for many otherwise effective systemic therapies is their inability to penetrate this highly selective barrier in therapeutic concentrations. FHND5071, a novel and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, has demonstrated a noteworthy capacity to cross the BBB. This technical guide provides an in-depth analysis of the significance of this characteristic, summarizing available preclinical and clinical data, outlining probable experimental methodologies for assessing its CNS penetration, and illustrating the core signaling pathway it targets. The ability of this compound to achieve significant brain concentrations and exert anti-tumor activity in intracranial models and patients with brain metastases underscores its potential as a promising therapeutic agent for RET-driven cancers affecting the CNS.
Introduction: The Challenge of the Blood-Brain Barrier in Neuro-Oncology
The blood-brain barrier is a specialized system of capillary endothelial cells that protects the brain from circulating toxins and pathogens while regulating the transport of essential nutrients. This protective function, however, also severely restricts the entry of most therapeutic agents, rendering many systemic cancer treatments ineffective against brain tumors and metastases.[1][2][3] The development of small molecule inhibitors capable of efficiently crossing the BBB is therefore a critical goal in neuro-oncology.
This compound is an orally bioavailable, selective inhibitor of the RET receptor tyrosine kinase.[4] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer, which frequently metastasize to the brain. The clinical significance of a RET inhibitor is therefore profoundly enhanced by its ability to penetrate the CNS.
Preclinical Evidence of this compound Blood-Brain Barrier Penetration
Preclinical studies have provided compelling evidence of this compound's ability to cross the blood-brain barrier and exert its therapeutic effect within the central nervous system.
Quantitative Analysis of Brain Tissue Concentration
In vivo pharmacokinetic studies in animal models have demonstrated significant accumulation of this compound in brain tissue. A key comparative study revealed a substantially higher brain concentration of this compound compared to another selective RET inhibitor, selpercatinib.
| Parameter | This compound | Selpercatinib | Fold Difference | Animal Model | Time Point | Reference |
| Brain Tissue Concentration | ~33x higher | 1x | ~33 | Ba/F3 KIF5B-RET allograft | 4 hours post-dosing | [4] |
| Tumor Tissue Exposure (AUC0-t) | ~28x higher | 1x | ~28 | Ba/F3 KIF5B-RET allograft | Not Specified |
Table 1: Comparative Brain and Tumor Tissue Exposure of this compound and Selpercatinib.
This marked difference in brain penetration highlights the unique pharmacokinetic profile of this compound. While one preclinical study abstract mentioned that this compound displayed low permeability and was a substrate for the P-glycoprotein (P-gp) efflux pump, the high concentrations achieved in brain tissue suggest that its overall physicochemical properties and/or other transport mechanisms enable it to overcome these potential limitations to a significant degree.
Efficacy in Intracranial Tumor Models
The therapeutic relevance of this compound's BBB penetration is further substantiated by its efficacy in preclinical models of intracranial tumors. In a CCDC6-RET intracranial xenograft model, oral administration of this compound at 30 mg/kg once daily resulted in a significant extension of lifespan in the model mice.
| Treatment Group | Median Survival Time | Increase in Lifespan | p-value | Model | Reference |
| This compound (30 mg/kg) | 56 days | 51% | <0.005 | CCDC6-RET intracranial xenograft | |
| Vehicle | Not specified | - | - | CCDC6-RET intracranial xenograft |
Table 2: Efficacy of this compound in an Intracranial Xenograft Model.
Clinical Significance in Patients with Brain Metastases
Preliminary data from a first-in-human Phase 1 clinical trial (NCT05818917) of this compound in patients with advanced RET fusion-positive solid tumors has provided early but promising evidence of its clinical activity in the CNS.
In this ongoing trial, all four patients with measurable brain metastases at baseline who received this compound experienced shrinkage of their brain lesions. This resulted in a 100% central nervous system overall response rate (CNS ORR) in this small cohort, demonstrating the robust activity of this compound against brain metastases.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following sections describe generalized experimental protocols that are likely employed to characterize the BBB penetration of a compound like this compound.
In Vitro Blood-Brain Barrier Permeability Assay
This assay assesses the ability of a compound to cross a monolayer of brain endothelial cells, which mimics the BBB.
Methodology:
-
Cell Culture: Human brain microvascular endothelial cells are cultured on a semi-permeable membrane in a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) compartment. Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties.
-
Barrier Integrity Measurement: The integrity of the endothelial cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Compound Application: this compound is added to the apical chamber at a known concentration.
-
Sampling: Samples are collected from the basolateral chamber at various time points.
-
Quantification: The concentration of this compound in the collected samples is determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
In Vitro BBB Permeability Assay Workflow.
P-glycoprotein Substrate Assessment
This assay determines if a compound is a substrate of the P-gp efflux pump, which can actively transport drugs out of the brain.
Methodology:
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are commonly used. A parental MDCK cell line serves as a control.
-
Bidirectional Transport Assay: The transport of this compound is measured in both directions across the cell monolayer: from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Inhibitor Co-incubation: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).
-
Quantification: The concentration of this compound on both sides is quantified by LC-MS.
-
Efflux Ratio Calculation: An efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. A ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
P-glycoprotein Substrate Assay Workflow.
Mechanism of Action: Inhibition of the RET Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting the RET receptor tyrosine kinase. In various cancers, alterations such as fusions or mutations in the RET gene lead to its constitutive activation. This results in the continuous stimulation of downstream signaling pathways that promote cell proliferation, survival, and migration.
The primary signaling cascades activated by RET include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. By inhibiting RET, this compound effectively blocks the phosphorylation and activation of these downstream effectors. Preclinical studies have confirmed that this compound significantly inhibits the phosphorylation of RET and the downstream signaling proteins AKT and Erk1/2 in tumor tissue.
Simplified RET Signaling Pathway and Inhibition by this compound.
Conclusion
The ability of this compound to effectively cross the blood-brain barrier and achieve high concentrations in brain tissue is a critical attribute that distinguishes it as a promising therapeutic agent for RET-driven malignancies with central nervous system involvement. Preclinical data demonstrating superior brain penetration compared to other RET inhibitors and significant efficacy in intracranial tumor models, coupled with early clinical evidence of activity against brain metastases, underscore its potential to address a significant unmet medical need in neuro-oncology. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in this patient population. The unique pharmacokinetic profile of this compound, which facilitates its CNS activity, makes it a valuable candidate for the treatment of both primary and metastatic brain tumors harboring RET alterations.
References
Early-Stage Clinical Trial Data for FHND5071: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an investigational, selective, next-generation inhibitor of the Rearranged during Transfection (RET) proto-oncogene. Alterations in the RET gene, including fusions and mutations, are oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC) and thyroid cancer. This compound is currently undergoing early-stage clinical evaluation to determine its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring RET alterations. This technical guide synthesizes the available preclinical and emerging clinical data on this compound.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor that targets the ATP-binding site of the RET receptor tyrosine kinase. By blocking the kinase activity of both wild-type and mutated forms of RET, this compound aims to inhibit the downstream signaling pathways that promote tumor cell proliferation and survival. Preclinical studies have demonstrated its ability to suppress RET phosphorylation and inactivate key signaling cascades.
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting RET-driven cancer cell signaling.
Caption: Proposed mechanism of action of this compound.
Preclinical Data Summary
A summary of the key preclinical findings for this compound is presented below. These data highlight the compound's potent and selective activity against various RET alterations.
| Parameter | Finding |
| Target | RET (Wild-type, fusions, and mutations) |
| In Vitro Potency | Data not yet publicly available |
| In Vivo Efficacy | Data not yet publicly available |
| Selectivity | Data not yet publicly available |
| Pharmacokinetics | Data not yet publicly available |
Early-Stage Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT05818917) in adult patients with advanced solid tumors. This is a first-in-human, open-label, dose-escalation, and dose-expansion study.
Trial Information
| Parameter | Details |
| ClinicalTrials.gov ID | NCT05818917 |
| Sponsor | Jiangsu Chia Tai Fenghai Pharmaceutical Co., Ltd. |
| Study Title | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Preliminary Evidence of Antitumor Activity of this compound as a Single Agent in Adult Patients With Advanced Solid Tumors |
| Phase | Phase 1 |
| Status | Enrolling by invitation |
| Patient Population | Adult patients with advanced solid tumors |
Initial findings from this trial, with a focus on patients with RET fusion-positive advanced non-small cell lung cancer (NSCLC), have been presented at major oncology conferences, including the European Society for Medical Oncology (ESMO) Congress 2025 and the IASLC World Conference on Lung Cancer (WCLC) 2025. The poster presentation at WCLC 2025 was titled "P3.18.63 Phase 1 Study of this compound, a Novel Selective RET Inhibitor, in RET Fusion-Positive Advanced NSCLC," with the lead author being B. Han.
As of the latest available information, specific quantitative data from these presentations, including patient demographics, dosing cohorts, adverse events, and efficacy metrics (e.g., overall response rate, duration of response), have not been made publicly available in detail.
Experimental Protocols
Phase 1 Clinical Trial (NCT05818917) - General Design
The experimental workflow for the ongoing Phase 1 trial is depicted in the diagram below. The study follows a standard dose-escalation and expansion design to identify the recommended Phase 2 dose (RP2D) and to assess the preliminary efficacy of this compound.
Caption: Generalized workflow for the Phase 1 trial of this compound.
Detailed Protocol Information
The complete and detailed experimental protocol for the NCT05818917 study is not yet publicly available. This would typically include specifics on:
-
Inclusion and Exclusion Criteria: Detailed patient eligibility requirements.
-
Dosing Regimen: Starting dose, dose escalation steps, and administration schedule.
-
Pharmacokinetic Assessments: Sampling time points and analytical methods.
-
Safety Monitoring: Schedule of assessments, definition of dose-limiting toxicities (DLTs), and adverse event grading.
-
Efficacy Assessments: Tumor assessment schedules (e.g., RECIST criteria) and types of imaging.
-
Biomarker Analysis: Details on the collection and analysis of biological samples for exploratory endpoints.
Conclusion and Future Directions
This compound is a promising new selective RET inhibitor that is in the early stages of clinical development. Preclinical data suggest potent and selective activity, and the ongoing Phase 1 clinical trial will provide crucial information on its safety and efficacy in patients with RET-altered solid tumors. As more data from the dose-escalation and expansion cohorts of the NCT05818917 trial become available and are published, a more comprehensive understanding of the clinical potential of this compound will emerge. Researchers and clinicians are encouraged to monitor upcoming scientific meetings and publications for further updates on this investigational agent.
FHND5071: A Novel Selective RET Inhibitor for the Treatment of RET-Fusion Positive Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rearranged during transfection (RET) gene fusions are oncogenic drivers in a subset of various solid tumors, most notably in non-small cell lung cancer (NSCLC) and thyroid cancer. These fusions lead to constitutive activation of the RET receptor tyrosine kinase, resulting in uncontrolled cell proliferation and tumor growth. While the development of selective RET inhibitors like selpercatinib and pralsetinib has significantly improved patient outcomes, the emergence of resistance necessitates the development of novel therapeutic agents. FHND5071 is an orally bioavailable, selective, and potent RET kinase inhibitor currently under investigation for the treatment of RET-altered cancers. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in treating RET-fusion positive cancers, detailed experimental methodologies, and a visual representation of the underlying molecular pathways.
Core Mechanism of Action
This compound is a selective inhibitor of the RET receptor tyrosine kinase.[1] Upon oral administration, it targets and binds to wild-type RET as well as various RET fusions and mutations.[1] This binding inhibits the autophosphorylation and activation of the RET kinase, thereby blocking downstream signaling pathways crucial for cell growth and survival in tumors with aberrant RET activity.[2] Preclinical studies have demonstrated that this compound effectively inhibits RET phosphorylation and the activation of key downstream signaling proteins, including pAKT and pErk1/2.[3] A notable characteristic of this compound is its ability to cross the blood-brain barrier, suggesting its potential in treating or preventing brain metastases, a common complication in RET-fusion positive cancers.[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Kinase and Cell Proliferation Inhibition
This compound has demonstrated potent inhibitory activity against wild-type RET, various RET fusions, and common resistance mutations in enzymatic assays. Its high selectivity for RET over other kinases, such as KDR (VEGFR2), suggests a favorable safety profile with potentially fewer off-target toxicities.
| Target | IC50 (nM) |
| RET (Wild-Type) | 4.47 - 19.26 |
| RET Fusions | 4.47 - 19.26 |
| RET Mutations (V804M, M918T) | 4.47 - 19.26 |
| KDR (VEGFR2) | >89-fold selectivity vs. RET |
Table 1: In Vitro Inhibitory Activity of this compound. Data sourced from an enzymatic assay study presented at the AACR Annual Meeting 2023.
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models have confirmed the significant anti-tumor activity of this compound. The compound has shown robust efficacy in both cell line-derived and patient-derived xenograft (PDX) models of RET-fusion positive cancers.
| Model Type | Cancer Type | RET Fusion Partner | Treatment and Dose | Outcome |
| Ba/F3 Allograft Model | Not specified | KIF5B-RET | ≥3 mg/kg once daily (QD) | Significant anti-tumor efficacy |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | CCDC6-RET | 30 mg/kg QD | 100% Tumor Growth Inhibition (TGI) |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | NCOA4-RET | 30 mg/kg QD | 100% Tumor Growth Inhibition (TGI) |
| Intracranial Xenograft Model | Not specified | CCDC6-RET | 30 mg/kg QD | 51% increase in life-span (p<0.005 vs. vehicle) |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models. Data sourced from a study presented at the AACR Annual Meeting 2023.
Signaling Pathways and Experimental Workflows
RET Fusion Signaling Pathway and Inhibition by this compound
RET fusions lead to ligand-independent dimerization and constitutive activation of the RET kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. This compound acts by binding to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.
References
Methodological & Application
Application Notes and Protocols: FHND5071 In Vitro Assay for RET Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] FHND5071 is an orally bioavailable, selective inhibitor of the RET receptor tyrosine kinase.[3] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against RET kinase.
Constitutive activation of RET triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote tumorigenesis. This compound selectively targets and binds to both wild-type RET and various RET fusions and mutations, thereby inhibiting its kinase activity and downstream signaling. Preclinical studies have demonstrated its potential as an anti-neoplastic agent.
Principle of the Assay
This protocol describes a biochemical kinase assay to measure the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human RET kinase. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. A luminescent signal is generated that correlates with the amount of ADP present, and the inhibition of this signal by this compound is used to determine its potency (IC50 value).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human RET Kinase | Promega | V3761 |
| IGF-1Rtide (Substrate) | BPS Bioscience | 79567 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| ATP | BPS Bioscience | 79686 |
| Kinase Buffer 1 (5x) | BPS Bioscience | 79334 |
| This compound | Synthesized in-house or custom order | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well white, flat-bottom plates | Corning | 3917 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
Experimental Protocols
Reagent Preparation
-
1x Kinase Buffer: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Add DTT to a final concentration of 50 µM.
-
ATP Solution: Thaw ATP at room temperature and dilute to the desired concentration in 1x Kinase Buffer.
-
RET Kinase Solution: Thaw recombinant RET kinase on ice and dilute to the desired concentration in 1x Kinase Buffer.
-
Substrate Solution: Prepare the IGF-1Rtide substrate solution at the desired concentration in 1x Kinase Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 10% DMSO to create a range of concentrations for testing.
Assay Procedure
The following procedure is for a single 96-well plate.
-
Add Test Compound: To each well of a 96-well plate, add 2.5 µL of the serially diluted this compound or Diluent Solution (for positive and blank controls).
-
Add Kinase: Add 2.5 µL of the diluted RET kinase solution to the "Test Inhibitor" and "Positive Control" wells. For the "Blank" wells, add 2.5 µL of 1x Kinase Buffer.
-
Initiate Reaction: Add 5 µL of the ATP and substrate master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the "Blank" reading from all other readings to correct for background luminescence.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (Test Inhibitor Luminescence / Positive Control Luminescence))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The inhibitory activity of this compound against wild-type and mutant forms of RET kinase can be summarized in the following table.
| Target | This compound IC50 (nM) | Reference Compound (e.g., Pralsetinib) IC50 (nM) |
| Wild-Type RET | [Insert experimental value] | [Insert experimental value] |
| RET V804M | [Insert experimental value] | [Insert experimental value] |
| RET M918T | [Insert experimental value] | [Insert experimental value] |
| KIF5B-RET | [Insert experimental value] | [Insert experimental value] |
| CCDC6-RET | [Insert experimental value] | [Insert experimental value] |
Visualizations
RET Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for FHND5071 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase.[1] It demonstrates potent activity against wild-type RET, as well as various RET fusions and mutations, which are oncogenic drivers in several cancer types, including non-small cell lung cancer and thyroid cancer.[1][2] this compound exerts its antineoplastic effects by inhibiting RET autophosphorylation and subsequently downregulating downstream signaling pathways, leading to reduced cell growth and proliferation.[2][3] This document provides detailed protocols for utilizing this compound in common cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound selectively targets and binds to the ATP-binding pocket of the RET kinase domain. This inhibition prevents the autophosphorylation of RET, a critical step in its activation. Consequently, the downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are suppressed. The inhibition of these pathways leads to decreased cell proliferation, survival, and tumor growth in cancers harboring activating RET alterations.
Data Presentation
While specific cell-based IC50 values for this compound are not publicly available, enzymatic assays have demonstrated its potent inhibitory activity against various forms of the RET kinase.
| Target | Assay Type | IC50 Range (nM) | Reference |
| Wild-type RET, RET fusions, and RET mutations | Enzymatic Assay | 4.47 - 19.26 |
Signaling Pathway
The following diagram illustrates the RET signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for FHND5071 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an orally bioavailable, selective, and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Dysregulation of RET signaling, through mutations or gene fusions, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. This compound targets wild-type RET as well as a range of RET fusions and mutations.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to aid researchers in investigating its therapeutic potential.
Mechanism of Action
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades. Key pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation. In certain cancers, RET alterations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell growth. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the RET kinase domain, inhibiting its autophosphorylation and consequently blocking downstream signaling.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound. This data is essential for selecting the appropriate concentration range for cell-based assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | Assay Type | IC₅₀ (nM) |
| Wild-type RET, RET fusions, and mutations | Kinase Assay | 4.47 - 19.26 |
| [2] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Proliferation (e.g., MTT, CellTiter-Glo) | 1 nM - 1 µM | Based on enzymatic potency and reported cellular activity of similar RET inhibitors. A 72-hour incubation period is a common starting point. |
| Western Blot (p-RET Inhibition) | 10 nM - 500 nM | A short incubation time (e.g., 2-4 hours) is recommended to observe direct effects on RET phosphorylation. |
| Apoptosis (e.g., Annexin V, Caspase-Glo) | 10 nM - 1 µM | Treatment duration should be optimized (e.g., 24, 48, 72 hours) to capture the apoptotic response. |
Note: The cellular potency of this compound has been reported to be similar to that of selpercatinib.[2] The recommended concentrations are starting points and should be optimized for specific cell lines and experimental conditions.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of RET-dependent cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
RET-dependent cancer cell line (e.g., a cell line with a known RET fusion like KIF5B-RET or CCDC6-RET).
-
Complete growth medium.
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of RET Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of the RET receptor.
Materials:
-
RET-dependent cancer cell line.
-
6-well cell culture plates.
-
This compound stock solution.
-
Serum-free medium.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905 or Tyr1062), anti-total RET, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Starvation: Plate cells in 6-well plates and allow them to reach 70-80% confluency. To reduce basal phosphorylation, serum-starve the cells for 4-16 hours if necessary.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-RET and anti-total RET, diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control to ensure equal protein loading.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
RET-dependent cancer cell line.
-
6-well cell culture plates.
-
This compound stock solution.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
1X Annexin V binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
This compound is a promising selective RET inhibitor with potent activity against various RET-driven cancer models. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the cellular effects of this compound, including its impact on cell proliferation, RET signaling, and apoptosis. It is crucial to optimize the described conditions for each specific cell line and experimental setup to ensure accurate and reproducible results.
References
Application Notes and Protocols for FHND5071 Xenograft Model Establishment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase.[1] Dysregulation of RET activity, through mutations or fusions, is a key driver in the development and progression of various cancers.[1] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor efficacy in various xenograft models, including those derived from patients (PDX).[2] This document provides detailed protocols for the establishment of xenograft models relevant to the study of this compound's therapeutic potential.
Mechanism of Action
This compound selectively targets and binds to wild-type RET as well as various RET fusions and mutations. This inhibition blocks the autophosphorylation of RET, leading to the downregulation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[2][3] Consequently, this inhibits the growth of tumors exhibiting heightened RET activity. This compound has the significant advantage of being able to cross the blood-brain barrier, making it a potential treatment for brain metastases.
Signaling Pathway
Caption: this compound inhibits the RET fusion protein, blocking downstream signaling pathways.
Preclinical Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical models. The following tables summarize the key findings from these studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | RET wild type, fusions, and mutations | 4.47 - 19.26 |
| Data from Zhu, Y. et al., 2023. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | RET Alteration | Dose | Tumor Growth Inhibition (TGI) |
| Allograft | Ba/F3 Cells | KIF5B-RET | ≥3 mg/kg QD | Significant |
| PDX | Colorectal Cancer | CCDC6-RET | 30 mg/kg QD | 100% |
| PDX | Ovarian Cancer | NCOA4-RET | 30 mg/kg QD | 100% |
| Intracranial Xenograft | Ba/F3 Cells | CCDC6-RET | 30 mg/kg QD | Significant life extension |
| Data from Zhu, Y. et al., 2023. |
Experimental Protocols
The following are detailed protocols for establishing various xenograft models to evaluate the efficacy of this compound.
Cell Line-Derived Subcutaneous Xenograft Model
This protocol is suitable for engineered cell lines expressing RET fusions (e.g., Ba/F3 with KIF5B-RET) or cancer cell lines with endogenous RET alterations.
Materials:
-
Cancer cell line with desired RET fusion (e.g., CUTO22, CUTO32 for NSCLC with KIF5B-RET).
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel (optional, can enhance tumor take rate).
-
Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
-
1 mL syringes with 27-gauge needles.
-
Digital calipers.
Protocol:
-
Cell Culture: Culture cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) on ice. The final cell concentration should be 1 x 10^7 to 5 x 10^7 cells/mL.
-
-
Animal Inoculation:
-
Anesthetize the mouse using an appropriate method.
-
Shave and sterilize the injection site on the right flank.
-
Inject 100-200 µL of the cell suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor the animals daily for tumor development and overall health.
-
Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Initiate this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Patient-Derived Xenograft (PDX) Model
PDX models are established directly from patient tumor tissue and more closely recapitulate the heterogeneity and microenvironment of human cancers.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions.
-
Transport medium (e.g., RPMI-1640 with antibiotics).
-
Surgical instruments (scalpels, forceps).
-
Matrigel.
-
Highly immunocompromised mice (e.g., NSG mice).
-
Trocar for implantation.
Protocol:
-
Tissue Processing:
-
Immediately place fresh tumor tissue in transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Animal Implantation:
-
Anesthetize an NSG mouse.
-
Make a small incision on the flank.
-
Using a trocar, implant a single tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mouse for tumor growth.
-
Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies with this compound.
-
Intracranial Xenograft Model
This model is crucial for evaluating the efficacy of brain-penetrant drugs like this compound against brain tumors or metastases.
Materials:
-
Tumor cells prepared as a single-cell suspension.
-
Stereotactic apparatus.
-
Hamilton syringe with a 30-gauge needle.
-
Anesthetic and analgesic agents.
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Protocol:
-
Cell Preparation: Prepare a high-concentration, low-volume suspension of tumor cells (e.g., 1 x 10^5 cells in 2-5 µL).
-
Stereotactic Surgery:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at specific coordinates relative to the bregma to target a specific brain region (e.g., striatum).
-
Slowly inject the cell suspension into the brain parenchyma using the Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor the mice for neurological signs and body weight loss.
-
If using bioluminescent cells, tumor growth can be monitored non-invasively.
-
Initiate this compound treatment and evaluate its effect on survival or tumor burden.
-
Experimental Workflow
Caption: General workflow for establishing and evaluating this compound in xenograft models.
References
- 1. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of FHND5071 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of FHND5071, a selective RET kinase inhibitor, in mouse models of cancer. This document outlines detailed experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various preclinical mouse models.
Table 1: Summary of In Vivo Efficacy Studies of this compound in Mice
| Mouse Model | Cancer Type | This compound Dose | Administration Route | Key Outcomes |
| Ba/F3 KIF5B-RET Allograft | Not Specified | ≥3 mg/kg, once daily (QD) | Oral | Significant anti-tumor efficacy without significant toxicity.[1] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer (CCDC6-RET) | 30 mg/kg, QD | Oral | 100% Tumor Growth Inhibition (TGI).[1] |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer (NCOA4-RET) | 30 mg/kg, QD | Oral | 100% Tumor Growth Inhibition (TGI).[1] |
| CCDC6-RET Intracranial Xenograft | Not Specified | 30 mg/kg, QD | Oral | Significantly prolonged lifespan of model mice (median survival of 56 days, 51% increase in life-span compared to vehicle).[1] |
Experimental Protocols
This section provides detailed protocols for the preparation and oral administration of this compound in mice for in vivo efficacy studies.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and average weight of the mice to be treated, calculate the total amount of this compound powder needed.
-
Prepare the vehicle solution: Prepare a fresh solution of 0.5% Methylcellulose and 0.2% Tween 80 in sterile water.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the suspension: Add a small amount of the vehicle to the this compound powder and vortex thoroughly to create a paste. Gradually add the remaining vehicle to achieve the final desired concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume).
-
Ensure homogeneity: Vortex the suspension vigorously for several minutes to ensure it is uniform. If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Storage: Prepare the formulation fresh daily. If temporary storage is necessary, keep the suspension at 4°C and protected from light, and re-vortex thoroughly before administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Weighing: Acclimate the mice to handling prior to the experiment. On the day of dosing, accurately weigh each mouse to calculate the individual dose volume.
-
Dose Calculation: Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight and the desired dose. A common dosing volume for mice is 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Administration:
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the tongue.
-
Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of immediate distress, such as difficulty breathing or regurgitation.
-
Continue to monitor the animals regularly according to the experimental protocol.
-
Visualizations
Signaling Pathway
This compound is a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[2] Upon binding, it blocks the autophosphorylation of RET, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.
References
Application Notes and Protocols for Western Blot Analysis of p-RET after FHND5071 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival.[1][2] Dysregulation of RET signaling, through activating mutations or chromosomal rearrangements, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] Upon ligand binding or constitutive activation, RET dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote tumorigenesis.[3]
FHND5071 is an orally bioavailable, selective inhibitor of the RET receptor tyrosine kinase. It demonstrates potent inhibitory activity against wild-type RET, as well as various RET fusions and mutations that lead to oncogenic activation. The primary mechanism of action of this compound is the inhibition of RET autophosphorylation, which in turn blocks the downstream signaling pathways responsible for tumor cell proliferation and survival. Western blotting is a fundamental technique to assess the efficacy of this compound by directly measuring the phosphorylation status of RET.
Data Presentation
The inhibitory activity of this compound against various RET forms has been determined through in vitro enzymatic assays. This data is essential for selecting appropriate concentrations for cell-based experiments.
| Target | Assay Type | IC50 (nM) |
| Wild-Type RET | Enzymatic | 4.47 - 19.26 |
| RET Fusions | Enzymatic | 4.47 - 19.26 |
| RET Mutations | Enzymatic | 4.47 - 19.26 |
Table 1: In vitro inhibitory activity of this compound against RET kinase. Data from enzymatic assays demonstrating the potent inhibition of wild-type, fusion, and mutated RET.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits RET autophosphorylation, blocking downstream signaling.
Caption: Western blot workflow for analyzing p-RET inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize human cancer cell lines with known RET fusions or activating mutations. Recommended cell lines include:
-
LC-2/ad: NSCLC with a CCDC6-RET fusion.
-
CUTO22: NSCLC with a KIF5B-RET fusion.
-
CUTO42: NSCLC with an EML4-RET fusion.
-
HEK-293 cells engineered to express RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations (e.g., V804M, M918T).
-
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a serum-free or complete medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 nM) for a fixed duration (e.g., 2 or 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 25 nM) for various durations (e.g., 0, 0.5, 1, 2, 6, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Cell Lysis
-
Preparation: Following treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is recommended over non-fat dry milk.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Phospho-RET: Anti-p-RET (Tyr905) or a pan-phospho-tyrosine antibody.
-
Total RET: Anti-RET antibody.
-
Loading Control: Anti-GAPDH or Anti-β-actin antibody.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in 4.6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total RET or a loading control on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with the respective primary antibody.
References
Application Notes and Protocols for FHND5071 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase.[1] Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinoma.[2][3] this compound targets wild-type RET and various RET fusions and mutations, leading to the inhibition of tumor cell growth.[1] Notably, this inhibitor has the ability to cross the blood-brain barrier, suggesting its potential utility in treating brain metastases.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound in cancer studies. The document outlines protocols for assessing the sensitivity of cancer cell lines to this compound, investigating its mechanism of action, and includes detailed experimental procedures.
Cell Lines Sensitive to this compound
While specific IC50 values for this compound across a broad range of cancer cell lines are not yet publicly available in comprehensive databases, preclinical studies have indicated its activity in cell lines harboring RET alterations. The sensitivity of a particular cell line to this compound is predicted to correlate with the presence of activating RET mutations or fusions.
Table 1: Expected Sensitivity of Cancer Cell Lines to this compound (Hypothetical Data)
| Cell Line | Cancer Type | RET Status | Predicted IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W (mutant) | Low |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T (mutant) | Low |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET (fusion) | Low |
| NCI-H2228 | Lung Adenocarcinoma | EML4-ALK (fusion) | High |
| A549 | Lung Adenocarcinoma | KRAS mutant | High |
| MCF-7 | Breast Cancer | Wild-type RET | High |
This table presents hypothetical data for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines of interest experimentally.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the RET signaling pathway. Upon binding of its ligand, RET dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This activation triggers multiple pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the kinase activity of RET, this compound prevents the activation of these downstream pathways, thereby inhibiting cancer cell growth and promoting apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well format.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of RET Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of RET and downstream signaling proteins like AKT and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at different concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls for compensation and gating.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a potent and selective RET inhibitor with promising anti-cancer activity in preclinical models. The protocols detailed in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer cell lines. The provided diagrams and tables serve as a guide for data visualization and presentation. It is crucial for each research team to optimize these protocols for their specific experimental conditions and cell lines of interest.
References
Application Notes and Protocols for Studying RET-Driven Signaling Pathways with FHND5071
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[2][3] These alterations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades that promote uncontrolled cell proliferation and tumor growth.[2]
FHND5071 is an orally bioavailable, potent, and selective inhibitor of the RET kinase.[4] It demonstrates significant anti-tumor efficacy by targeting wild-type RET as well as various RET fusions and mutations. Mechanistically, this compound inhibits the autophosphorylation of RET, thereby blocking downstream signaling pathways. Preclinical studies have shown that this compound has a unique pharmacokinetic profile and can cross the blood-brain barrier. This document provides detailed application notes and experimental protocols for utilizing this compound to study RET-driven signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain. By occupying this pocket, it prevents the transfer of phosphate from ATP to tyrosine residues on the RET protein. This inhibition of autophosphorylation is a critical step in halting the activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-type RET | 4.47 - 19.26 |
| RET Fusions | 4.47 - 19.26 |
| RET Mutations | 4.47 - 19.26 |
Data represents a range of IC50 values against various RET alterations as reported in enzymatic assays.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Ba/F3 KIF5B-RET | ≥3 mg/kg, once daily (oral) | Significant anti-tumor efficacy |
| Colorectal Cancer PDX (CCDC6-RET) | 30 mg/kg, once daily (oral) | 100% |
| Ovarian Cancer PDX (NCOA4-RET) | 30 mg/kg, once daily (oral) | 100% |
PDX: Patient-Derived Xenograft
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on RET-driven cancer cells.
Protocol 1: Western Blot Analysis of RET Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on RET autophosphorylation in cultured cells.
Materials:
-
RET-driven cancer cell line (e.g., a cell line with a known RET fusion or mutation)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RET (specific to the autophosphorylation site), anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) and a DMSO vehicle control for a predetermined time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Protocol 2: Cell Viability Assay
This assay determines the effect of this compound on the viability of RET-driven cancer cells.
Materials:
-
RET-driven cancer cell line
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the different concentrations of this compound to the wells. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, typically this involves adding the reagent to each well, mixing, and incubating at room temperature.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
RET-driven cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of RET-driven cancer cells (often mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 3-30 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Conclusion
This compound is a valuable research tool for investigating the role of RET signaling in cancer. The protocols outlined in these application notes provide a framework for characterizing the cellular and in vivo effects of this potent and selective RET inhibitor. These experiments will enable researchers to further elucidate the mechanisms of RET-driven oncogenesis and to evaluate the therapeutic potential of targeting this pathway.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Assessing the Efficacy of FHND5071 in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHND5071 is an orally bioavailable, selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene receptor tyrosine kinase.[1] Dysregulated RET activity, through mutations or fusions, is a known driver in various cancers.[1][2] this compound has demonstrated potential as an antineoplastic agent by targeting wild-type RET as well as various RET fusions and mutations.[1] Preclinical studies have shown its ability to cross the blood-brain barrier and inhibit tumor growth in patient-derived xenograft (PDX) models of colorectal and ovarian cancer, and in an intracranial xenograft model.[1] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in relevant animal models of cancer.
Core Concepts: Preclinical Evaluation Strategy
A systematic in vivo evaluation of this compound should be conducted to establish its efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and safety profile. This involves a multi-stage approach beginning with the selection of appropriate animal models, followed by tumor growth inhibition studies, pharmacodynamic analysis of target engagement, and comprehensive toxicity evaluation.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies
| Animal Model | Tumor Type | Genetic Alteration | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| PDX Mouse Model | Colorectal Cancer | CCDC6-RET Fusion | This compound | 30 mg/kg, QD, oral | >95% | Significant tumor regression. |
| PDX Mouse Model | Ovarian Cancer | NCOA4-RET Fusion | This compound | 30 mg/kg, QD, oral | >90% | Potent anti-tumor activity observed. |
| Intracranial Xenograft | Brain Metastasis | CCDC6-RET Fusion | This compound | 30 mg/kg, QD, oral | N/A (Survival) | Significant increase in median survival. |
| Vehicle Control | Colorectal/Ovarian/Brain | N/A | Vehicle | QD, oral | 0% | Uninhibited tumor growth. |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Biomarker | Assay | Treatment Group | Result | Interpretation |
| p-RET (Phospho-RET) | Western Blot / IHC | This compound | Decreased | Target engagement and inhibition of RET kinase activity. |
| p-AKT (Phospho-AKT) | Western Blot / IHC | This compound | Decreased | Inhibition of downstream PI3K/AKT signaling pathway. |
| p-ERK (Phospho-ERK) | Western Blot / IHC | This compound | Decreased | Inhibition of downstream RAS/MAPK signaling pathway. |
| Vehicle Control | Western Blot / IHC | Vehicle | No Change | Active RET signaling in untreated tumors. |
Table 3: Summary of In Vivo Toxicity Assessment
| Parameter | Method | Observation in this compound-treated mice |
| Clinical Observations | Daily visual inspection | No significant abnormalities noted. |
| Body Weight | Bi-weekly measurement | No significant body weight loss compared to control. |
| Hematology | Complete Blood Count (CBC) at study termination | No clinically significant alterations in red blood cells, white blood cells, or platelets. |
| Serum Chemistry | Analysis of key organ function markers (e.g., ALT, AST, BUN, Creatinine) at study termination | No significant changes indicating liver or kidney toxicity. |
| Histopathology | Microscopic examination of major organs at study termination | No treatment-related pathological findings. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of patient-derived tumor tissue into immunocompromised mice.
Materials:
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Fresh patient tumor tissue (e.g., colorectal cancer with CCDC6-RET fusion, ovarian cancer with NCOA4-RET fusion)
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Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
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Surgical instruments (sterile scalpels, forceps)
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Growth medium (e.g., DMEM/F-12) with antibiotics
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Matrigel (optional)
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Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from consenting patients under sterile conditions.
-
Place the tissue in cold growth medium immediately.
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In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
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Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation and Implantation:
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Anesthetize the mouse using isoflurane.
-
Shave and sterilize the right flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
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(Optional) Mix the tumor fragment with 50-100 µL of Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
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Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
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Monitor the mice daily for signs of distress.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
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When tumors reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.
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Protocol 2: Intracranial Xenograft Model for Brain Metastasis
This protocol details the stereotactic injection of tumor cells into the brain of immunocompromised mice.
Materials:
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Cancer cell line with a relevant RET fusion (e.g., a cell line derived from a CCDC6-RET positive tumor)
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Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
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Stereotactic apparatus
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Hamilton syringe with a 30-gauge needle
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Anesthesia (e.g., ketamine/xylazine cocktail)
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Analgesics
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Drill with a fine bit
Procedure:
-
Cell Preparation:
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Culture tumor cells to 80-90% confluency.
-
Harvest and wash the cells with sterile PBS.
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Resuspend the cells in sterile PBS at a concentration of 5 x 10⁴ cells/µL. Keep on ice.
-
-
Animal Preparation and Injection:
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Anesthetize the mouse and mount it on the stereotactic frame.
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Shave and sterilize the scalp.
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Make a midline scalp incision to expose the skull.
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Using the stereotactic coordinates for the desired brain region (e.g., for striatum: 2 mm lateral to the bregma, 0.5 mm anterior to the bregma, and 3 mm deep from the dura), drill a small burr hole.
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Slowly lower the Hamilton syringe needle to the target depth.
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Inject 2-5 µL of the cell suspension over 5 minutes.
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Slowly withdraw the needle over 5 minutes to prevent reflux.
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Close the scalp incision with sutures.
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Administer post-operative analgesics.
-
-
Efficacy Assessment:
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Monitor mice daily for neurological signs and body weight loss.
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The primary endpoint is overall survival.
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Protocol 3: In Vivo Efficacy and Pharmacodynamic Study
Procedure:
-
Dosing:
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Prepare this compound in a suitable vehicle for oral gavage.
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Administer this compound or vehicle control to the respective groups of tumor-bearing mice daily (QD).
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Monitor tumor growth as described in Protocol 1.
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-
Pharmacodynamic Analysis:
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At the end of the study, or at specified time points, euthanize a subset of mice from each group.
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Excise tumors and snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).
-
-
Western Blot for p-RET, p-AKT, and p-ERK:
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Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
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Phospho-RET (Tyr905)
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Phospho-AKT (Ser473)
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Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)
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Total RET, Total AKT, Total ERK, and a loading control (e.g., β-actin or GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect signals using an enhanced chemiluminescence (ECL) substrate.
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Protocol 4: In Vivo Toxicity Assessment
Procedure:
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Daily Monitoring:
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Observe mice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and breathing.
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-
Body Weight:
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Measure and record the body weight of each mouse twice weekly.
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-
Terminal Procedures:
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At the end of the efficacy study, collect blood via cardiac puncture for hematology and serum chemistry analysis.
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Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.).
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Fix organs in 10% neutral buffered formalin for histopathological examination.
-
-
Analysis:
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Hematology: Analyze blood for a complete blood count (CBC) with differential.
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Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
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Histopathology: Process fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any treatment-related microscopic changes.
-
Mandatory Visualizations
Caption: RET Signaling Pathway and the Mechanism of Action of this compound.
References
Troubleshooting & Optimization
FHND5071 solubility and reconstitution for in vitro studies
Welcome to the technical support center for FHND5071. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro studies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges related to the solubility and reconstitution of this selective RET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Its primary mechanism of action is to target and bind to wild-type RET as well as various RET fusions and mutations. This binding inhibits the autophosphorylation of the RET protein, which in turn blocks downstream signaling pathways that are crucial for cell proliferation, growth, and survival in cancers with aberrant RET activity.[2]
Q2: In which solvents can I dissolve this compound for in vitro experiments?
A2: While specific quantitative solubility data for this compound is not publicly available, based on its characteristics as a small molecule kinase inhibitor, it is recommended to use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. The solubility in aqueous media is expected to be low. For final dilutions into cell culture media, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%, and ideally at 0.1% or lower.
Q3: How should I store the this compound powder and stock solutions?
A3: As a general guideline for similar compounds, the solid (powder) form of this compound should be stored at -20°C. Once reconstituted into a DMSO stock solution, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.
Q4: My this compound precipitated in the cell culture medium. What should I do?
A4: Precipitation in the aqueous cell culture medium is a common issue with hydrophobic compounds prepared from a DMSO stock. Please refer to the detailed "Troubleshooting Guide: Precipitation in Cell Culture Media" section below for a step-by-step approach to resolve this issue.
Reconstitution and Experimental Protocols
Recommended Protocol for Reconstitution of this compound
This protocol provides a general guideline for the reconstitution of this compound for in vitro applications. Researchers should perform their own validation for their specific experimental setup.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Pre-warmed (37°C) cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required amount of this compound: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's datasheet.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, a brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, first, dilute your 10 mM stock solution in pre-warmed, serum-free medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Prepare the final working solution: Add a small volume of the stock or intermediate solution to the pre-warmed complete cell culture medium while gently swirling or vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium (resulting in a 0.1% final DMSO concentration).
-
Final check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Troubleshooting Guide: Precipitation in Cell Culture Media
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| "Solvent Shock": Rapid dilution of the concentrated DMSO stock in the aqueous medium causes the compound to crash out of solution. | - Perform a stepwise dilution as described in the protocol above.- Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing. | |
| Low Temperature of Media: Adding the compound to cold media decreases its solubility. | - Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation (after hours/days in incubator) | Compound Instability: The compound may degrade or form less soluble byproducts over time in the culture conditions. | - Prepare fresh working solutions immediately before each experiment.- For longer-term experiments, consider replenishing the medium with a freshly prepared compound at regular intervals. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | - Test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue.- If possible, try a different basal media formulation or reduce the serum concentration if your cells can tolerate it. | |
| Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the RET Signaling Pathway
Caption: this compound inhibits RET autophosphorylation, blocking downstream pathways.
Experimental Workflow for In Vitro Studies with this compound
References
Optimizing FHND5071 concentration for maximum RET inhibition
Welcome to the technical support center for FHND5071, a potent and selective inhibitor of the RET (rearranged during transfection) proto-oncogene receptor tyrosine kinase.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to help troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective inhibitor of the RET receptor tyrosine kinase.[1] Its primary mechanism of action is to target and bind to wild-type RET as well as various RET fusions and mutations.[1] This binding prevents RET autophosphorylation, thereby inhibiting its kinase activity and blocking downstream signaling pathways, such as the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in RET-driven cancers.[2]
Q2: What are the reported IC50 values for this compound?
In enzymatic assays, this compound has demonstrated potent inhibition of wild-type RET, along with various RET fusions and mutations, with IC50 values ranging from 4.47 to 19.26 nM. Its potency is comparable to other selective RET inhibitors like selpercatinib.
Q3: How should I prepare and store this compound for experiments?
For in vitro assays, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or colder. Prepare fresh dilutions in your specific cell culture medium or assay buffer before each experiment to minimize degradation and potential precipitation.
Q4: What is a good starting concentration for my cell-based assays?
A common starting point for a dose-response experiment is to use a wide concentration range centered around the known IC50 value. A typical range might be from 1 nM to 10 µM. Based on the reported enzymatic IC50 of ~4-20 nM, we recommend starting with a concentration range that brackets this value (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). The optimal concentration will depend on the specific cell line, assay duration, and experimental endpoint.
Q5: this compound has an active metabolite. Do I need to consider this in my experiments?
Yes, preclinical studies have identified an active metabolite, this compound-M2, which demonstrates the same potency as the parent compound. While this is more critical for in vivo studies where metabolism occurs, it is an important factor to be aware of. For most in vitro cell-based assays, the direct activity of this compound is the primary focus.
Q6: Can this compound be used for in vivo studies involving the central nervous system (CNS)?
Yes, preclinical data indicate that this compound is capable of crossing the blood-brain barrier (BBB), making it a suitable candidate for in vivo models targeting intracranial or CNS-metastasized tumors.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| RET Wild Type, Fusions & Mutations | 4.47 - 19.26 | Enzymatic Assay |
| KDR (VEGFR-2) | ~400 (Calculated from 89-fold selectivity) | Enzymatic Assay |
Data sourced from Cancer Research (2023) 83 (8_Supplement): LB330.
Table 2: Proliferation Inhibition by this compound
| Cell Line | RET Alteration | Notes |
|---|---|---|
| Ba/F3 | RET WT, V804M, M918T | Potent inhibition of proliferation |
Data sourced from Cancer Research (2023) 83 (8_Supplement): LB330.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of RET fusion-positive cancer cells.
Materials:
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RET fusion-positive cell line (e.g., cell lines engineered to express KIF5B-RET or CCDC6-RET)
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
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CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach and recover overnight at 37°C.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM. Remember to include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.
Protocol 2: Western Blot for RET Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound on RET phosphorylation and its downstream signaling pathways.
Materials:
-
RET-driven cancer cell line
-
6-well tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RET (pRET), anti-total-RET, anti-phospho-AKT (pAKT), anti-total-AKT, anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pRET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins (total-RET, total-AKT, total-ERK) and a loading control to ensure equal protein loading.
Troubleshooting Guides
Issue 1: Low or No Inhibition of RET Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure this compound stock solution was stored correctly and dilutions were made fresh. Test a new vial of the compound. |
| Suboptimal Concentration | Perform a broader dose-response curve. The effective concentration in cells (EC50) may be higher than the enzymatic IC50 due to cell membrane permeability and protein binding. |
| Incorrect Assay Duration | Optimize the treatment duration. A 2-hour treatment may be sufficient for signaling inhibition (Western blot), while 48-72 hours may be needed for viability assays. |
| Cell Line Resistance | Confirm the cell line is indeed driven by RET signaling. Sequence the RET gene to check for mutations that might confer resistance. Some mutations, though rare, can affect inhibitor binding. |
| High Serum Concentration | This compound has moderate to high plasma protein binding. High serum concentrations in the culture medium can sequester the inhibitor, reducing its effective concentration. Try reducing the serum percentage during treatment, if possible for your cell line. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous buffers at high concentrations. Visually inspect for precipitation. Determine the solubility limit in your final assay conditions. |
| Edge Effects | Evaporation from outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with sterile buffer or water to create a humidity barrier. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. |
Visualizations
Caption: Mechanism of action of this compound on the RET signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for low RET inhibition results.
References
Troubleshooting inconsistent results in FHND5071 cell viability assays
Disclaimer: The term "FHND5071" does not appear to correspond to a standard or widely recognized cell viability assay or cell line in scientific literature. A clinical trial for a drug candidate named this compound in adult patients with advanced solid tumors has been noted[1]. This technical support guide has been developed to address common challenges and inconsistencies in widely used cell viability assays (e.g., MTT, MTS, resazurin-based assays), providing troubleshooting strategies and protocols applicable to researchers, scientists, and drug development professionals.
This guide is designed to help you identify and resolve common issues encountered during cell viability experiments to ensure reproducible and reliable data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve issues with your assays.
| Problem / Question | Potential Causes | Recommended Solutions |
| Q1: Why is there a high coefficient of variation (%CV) in my replicate wells? | Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability[2]. Uneven Cell Seeding: An inconsistent number of cells across wells will lead to different baseline metabolic activity[3]. Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate solutes and affect cell health[2][4]. Cell Clumping: Clumps of cells can lead to uneven access to compounds and assay reagents. | Pipetting: Ensure pipettes are regularly calibrated. Use reverse pipetting for viscous solutions. When dispensing, touch the pipette tip to the side of the well to ensure complete transfer. Cell Seeding: Mix the cell suspension thoroughly and frequently between seeding to prevent settling. Edge Effects: To minimize evaporation, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media. Cell Clumping: Ensure a single-cell suspension by gently triturating or using a cell strainer before seeding. |
| Q2: My negative control (media only) has a high background reading. What's wrong? | Contaminated Media or Reagents: Microbial contamination can metabolize the assay substrate. Phenol Red Interference: Phenol red in culture media can interfere with absorbance readings. Compound Interference: The test compound itself may be colored, fluorescent, or can directly reduce the assay reagent. | Reagent Quality: Use sterile, filtered reagents and media. Visually inspect for contamination before use. Media Choice: Use a phenol red-free medium for the assay or include a "media only" blank to subtract the background absorbance. Compound Control: Run a control plate with the compound in cell-free media to measure its intrinsic signal or effect on the assay reagent. |
| Q3: My untreated control cells show low viability or inconsistent growth. What should I check? | Poor Cell Health: Cells may be unhealthy, in a non-logarithmic growth phase, or have been passaged too many times. Contamination: Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures. Suboptimal Incubation Conditions: Incorrect temperature, CO2, or humidity levels can negatively impact cell growth. Incorrect Seeding Density: The number of cells seeded may be too low for robust growth during the experiment. | Cell Culture Practice: Use healthy cells in the logarithmic growth phase. Do not use cells that have been passaged excessively. Contamination Check: Regularly test cultures for mycoplasma and visually inspect for other contaminants. Incubator Maintenance: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your cell line. Optimize Seeding: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Q4: My positive control (known cytotoxic agent) is not showing the expected effect. Why? | Inactive Compound: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Incorrect Concentration: Errors in dilution calculations or compound weighing can lead to a final concentration that is too low. Insufficient Incubation Time: The treatment duration may not be long enough to induce a measurable cytotoxic effect. | Compound Handling: Use a fresh aliquot of the compound and verify its storage conditions. Concentration Verification: Double-check all calculations for dilutions. Time-Course Experiment: Optimize the incubation time by testing several time points (e.g., 24, 48, 72 hours) to determine the ideal duration for your experiment. |
| Q5: The absorbance/fluorescence signal is very low in all wells. | Reagent Issues: The assay reagent may be expired, improperly stored, or prepared incorrectly. Insufficient Incubation with Reagent: The incubation time with the detection reagent may be too short for a signal to develop. Incorrect Instrument Settings: The plate reader may not be set to the correct wavelength or sensitivity for your assay. | Reagent Check: Verify the expiration date and storage conditions of the assay kit. Prepare reagents fresh according to the manufacturer's protocol. Optimize Reagent Incubation: Ensure the incubation time with the reagent is within the recommended range. This may need optimization for different cell types. Verify Settings: Confirm the correct excitation/emission wavelengths and other settings on the microplate reader. |
Data Presentation: Examples of Inconsistent Results
Clear data organization can help pinpoint the source of variability.
Table 1: Example of High Variability in Raw Absorbance Data This table illustrates high %CV in replicate wells, suggesting issues with pipetting or cell seeding.
| Treatment | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std Dev | %CV |
| Vehicle Control | 0.854 | 0.721 | 0.932 | 0.836 | 0.106 | 12.7% |
| Compound X (10 µM) | 0.432 | 0.589 | 0.498 | 0.506 | 0.079 | 15.6% |
Table 2: Correcting for Background Absorbance This table shows how subtracting the background from a cell-free, compound-only control can correct for interfering signals.
| Treatment | Raw Absorbance | Background | Corrected Absorbance |
| Vehicle Control | 0.850 | 0.050 | 0.800 |
| Compound Y (20 µM) | 0.650 | 0.150 | 0.500 |
Experimental Protocols
A standardized protocol is crucial for reproducibility. Below is a detailed methodology for the MTT assay, a common colorimetric assay for assessing metabolic activity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Seed cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from a concentrated stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include wells for vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the treated wells) and untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Diagrams illustrating workflows and pathways can clarify complex processes.
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Experimental workflow for a standard MTT assay.
Caption: Simplified signaling pathway for apoptosis.
Frequently Asked Questions (FAQs)
Q: What is the linear range of my assay and why is it important? A: The linear range is the range of cell numbers where the signal produced is directly proportional to the number of viable cells. Operating within this range is critical for accurate quantification. If the cell density is too high, the substrate may be depleted, or the signal may saturate the detector, leading to an underestimation of viability. If the density is too low, the signal may be indistinguishable from the background. You should determine this range by performing a cell titration curve for your specific cell line and assay conditions.
Q: How do I account for background absorbance from my test compound? A: It is essential to run parallel controls that contain the test compound in the same concentration as the experimental wells but without cells. The absorbance or fluorescence from these wells should be subtracted from the readings of your corresponding experimental wells. This corrects for any intrinsic color or fluorescence of the compound.
Q: What is the difference between cytotoxicity and a cytostatic effect? A: Cytotoxicity refers to the ability of a compound to kill cells, leading to a decrease in the number of viable cells. A cytostatic effect means the compound inhibits cell proliferation without directly killing the cells. Assays like MTT measure metabolic activity, which can decrease in both scenarios. To distinguish between them, you may need to perform a cell counting assay at the beginning and end of the treatment period or use a specific cytotoxicity assay that measures markers of cell death, such as LDH release.
Q: How many cells should I seed per well? A: The optimal seeding density depends on several factors, including the cell type's growth rate, the size of the well, and the duration of the assay. The goal is to ensure that at the end of the experiment, the untreated control cells are still in the logarithmic growth phase and have not become over-confluent. A cell seeding optimization experiment is highly recommended before starting a large-scale study.
References
- 1. A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Preliminary Evidence of Antitumor Activity of this compound as a Single Agent in Adult Patients With Advanced Solid Tumors [ctv.veeva.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
How to minimize off-target effects of FHND5071 in experiments
Welcome to the technical support center for FHND5071. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to and inhibit the autophosphorylation of both wild-type and various mutant or fusion forms of the RET protein.[1] This inhibition blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for the proliferation and survival of cancer cells driven by aberrant RET activity.[2][3]
Q2: What is the known selectivity profile of this compound?
Q3: Are there any known metabolites of this compound that I should be aware of?
Yes, this compound has an active metabolite, this compound-M2, which has been shown to have the same potency as the parent compound. When designing and interpreting experiments, it is important to consider that the observed cellular activity may be a result of both this compound and its active metabolite.
Q4: What are the potential off-target effects of selective RET inhibitors?
While this compound is designed to be a selective RET inhibitor, like other kinase inhibitors, it may have off-target activities, especially at higher concentrations. For example, other selective RET inhibitors have shown off-target effects. Pralsetinib has been reported to inhibit DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, and FGFR1-2 at clinically relevant concentrations. Selpercatinib has been shown to have off-target inhibition of type 2 iodothyronine deiodinase, which can lead to hypothyroidism. Therefore, it is crucial to experimentally validate the on-target effects of this compound in your specific model system.
Troubleshooting Guide: Minimizing Off-Target Effects
Issue: I am observing a phenotype that is inconsistent with RET inhibition or that occurs at a much higher concentration than the reported IC50 for RET.
This could be indicative of an off-target effect. Here are some steps to troubleshoot this issue:
1. Confirm On-Target Engagement in Your System:
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Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that this compound is binding to RET in your cells at the concentrations you are using. A shift in the thermal stability of RET upon this compound binding confirms target engagement.
-
Western Blotting: Assess the phosphorylation status of RET and its key downstream effectors (e.g., p-ERK, p-AKT) in response to this compound treatment. A dose-dependent decrease in phosphorylation of these proteins is a good indicator of on-target activity.
2. Perform Dose-Response and Time-Course Experiments:
-
Carefully titrate the concentration of this compound to determine the minimal effective concentration for RET inhibition. Using the lowest effective concentration will minimize the likelihood of engaging lower-affinity off-targets.
-
Conduct time-course experiments to understand the kinetics of RET inhibition and the downstream cellular response.
3. Use Orthogonal Approaches to Validate Your Findings:
-
Use a Structurally Unrelated RET Inhibitor: If available, use another selective RET inhibitor with a different chemical scaffold (e.g., selpercatinib, pralsetinib). If the observed phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.
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Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out RET in your cells. If the phenotype of RET knockdown/knockout mimics the effect of this compound, it provides strong evidence for an on-target mechanism.
4. Characterize the Off-Target Profile of this compound:
-
Broad Kinase Profiling (Kinome Scan): Submit this compound for screening against a large panel of kinases to identify potential off-target interactions. This will provide a comprehensive overview of its selectivity.
-
Competitive Binding Assays: These assays can be used to determine the binding affinity (Kd) of this compound to a wide range of kinases, providing quantitative data on its selectivity.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Wild-Type RET | 4.47 - 19.26 |
| RET Fusions and Mutations | 4.47 - 19.26 |
| KDR (VEGFR2) | ~400 (based on 89-fold selectivity) |
Data extracted from enzymatic assays.
Table 2: Comparison of Off-Target Profiles of Selective RET Inhibitors (Illustrative)
| Inhibitor | Known Off-Targets (at clinically relevant concentrations) |
| This compound | KDR (VEGFR2) |
| Pralsetinib | DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, FGFR1-2 |
| Selpercatinib | Type 2 iodothyronine deiodinase |
This table is for illustrative purposes to highlight potential off-target classes for selective RET inhibitors. A comprehensive off-target profile for this compound is not publicly available.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
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Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble RET protein by Western blotting using a RET-specific antibody. Increased thermal stability of RET in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Kinase Panel Selection: Choose a diverse panel of kinases for screening. Several commercial services offer comprehensive kinome scans.
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Assay Performance: The screening is typically performed using a radiometric assay (e.g., detecting the incorporation of 33P-ATP into a substrate) or a fluorescence/luminescence-based assay. The assay measures the activity of each kinase in the presence of a fixed concentration of this compound (e.g., 1 µM).
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Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
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Follow-up Studies: For any identified off-targets, determine the IC50 value of this compound in a dose-response experiment to quantify its potency against the off-target kinase.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
Technical Support Center: FHND5071 Stability in Cell Culture Media
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the selective RET kinase inhibitor, FHND5071, in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: The stability of a small molecule like this compound in cell culture media can be affected by several factors:
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Enzymatic Degradation: Cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), contain various enzymes (e.g., esterases, proteases) that can metabolize the compound. Furthermore, live cells themselves can metabolize this compound.
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pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the chemical degradation of compounds that are sensitive to pH.
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Binding to Media Components: this compound may bind to proteins like albumin present in FBS or other components within the media. This binding can affect its availability and apparent stability.
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Chemical Reactivity: The compound might react with components of the cell culture medium itself.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The most direct method to assess the stability of this compound is to perform a time-course analysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS, optional)
-
Sterile microcentrifuge tubes or multi-well plates
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Calibrated pipettes
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Prepare Spiked Media: Warm the cell culture medium (with or without FBS) to 37°C. Spike the medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM, 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%) and be consistent across all samples.
-
Incubation: Aliquot the spiked media into sterile containers and place them in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after spiking.
-
Sample Preparation: Process the collected aliquots for analysis. This may involve protein precipitation (e.g., with acetonitrile) if the medium contains serum, followed by centrifugation to remove precipitates.
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Analytical Quantification: Analyze the supernatant from each time point using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 | 98 |
| 4 | 95 | 98 | 94 | 97 |
| 8 | 90 | 96 | 88 | 95 |
| 24 | 75 | 92 | 72 | 90 |
| 48 | 55 | 88 | 50 | 85 |
| 72 | 40 | 85 | 35 | 82 |
Troubleshooting Guide
Q4: My results indicate that this compound is degrading in my cell culture medium containing serum. What are my options?
A4: If this compound shows significant degradation in serum-containing medium, consider the following:
-
Frequent Media Changes: Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
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Use Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this can mitigate enzymatic degradation from serum components.
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Determine the Half-Life: Calculate the half-life of this compound in your specific medium to better design your experiments and dosing schedules.
Q5: I am observing high variability in my stability measurements between experiments. What could be the cause?
A5: Inconsistent results can arise from several sources:
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Inconsistent Sample Handling: Ensure uniform mixing of the spiked media before aliquoting and at each sampling time point.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting technique.
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Temperature Fluctuations: Maintain a stable and calibrated temperature in your incubator.
-
Analytical Method Variability: Ensure your HPLC or LC-MS method is validated and demonstrates good reproducibility.
Q6: What should I do if this compound appears to be precipitating out of the cell culture medium?
A6: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the aqueous medium. To address this:
-
Lower the Concentration: Use a lower final concentration of this compound for your experiments.
-
Optimize the Dilution Method: When preparing the spiked media, add the DMSO stock solution to the pre-warmed medium while gently vortexing to facilitate mixing and prevent "solvent shock."
-
Visually Inspect: Always visually inspect the medium for any signs of precipitation after adding the compound.
Visualizations
Technical Support Center: Addressing FHND5071 Resistance in Preclinical Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective RET inhibitor, FHND5071, in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase.[1] It targets and binds to wild-type RET as well as various RET fusions and mutations, inhibiting its kinase activity.[1] This leads to the inhibition of cell growth in tumors that are driven by aberrant RET signaling.[1] Dysregulated RET activity, through overexpression, activating mutations, or fusions, is a key driver in the development and progression of several cancer types.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to selective RET inhibitors like this compound can occur through two primary mechanisms:
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On-target resistance: This typically involves the acquisition of secondary mutations in the RET gene itself, which can interfere with the binding of this compound to the RET kinase domain. A common on-target resistance mutation observed with other selective RET inhibitors is at the solvent front residue, such as G810 substitutions.[2]
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Off-target resistance (Bypass Signaling): The cancer cells may activate alternative signaling pathways to bypass their dependency on RET signaling. Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases (RTKs) such as MET, KRAS, or EGFR, which can then reactivate downstream pathways like the MAPK/ERK and PI3K/AKT pathways.
Q3: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?
A3: To investigate the mechanism of resistance, a combination of molecular and biochemical analyses is recommended:
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Genomic Analysis: Perform next-generation sequencing (NGS) of the RET gene in your resistant cell line to identify potential secondary mutations. Compare the sequence to the parental, sensitive cell line.
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Analysis of Bypass Pathways: Use techniques like western blotting to examine the phosphorylation status (activation) of key proteins in alternative signaling pathways, such as p-MET, p-EGFR, p-ERK, and p-AKT. Increased phosphorylation of these proteins in resistant cells compared to sensitive cells would suggest the activation of a bypass track.
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Gene Amplification Analysis: Techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can be used to assess the amplification of genes like MET and KRAS.
Q4: What are some strategies to overcome this compound resistance in my preclinical models?
A4: Based on the identified resistance mechanism, several strategies can be explored:
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For on-target resistance: The use of a next-generation RET inhibitor with activity against the specific resistance mutation may be effective. Several such inhibitors are in preclinical and clinical development.
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For off-target resistance: A combination therapy approach is often the most effective strategy. For example:
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If MET amplification is detected, combining this compound with a MET inhibitor (e.g., crizotinib) could restore sensitivity.
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If the MAPK pathway is reactivated, combining this compound with a MEK inhibitor could be a viable option.
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If EGFR signaling is upregulated, combining this compound with an EGFR inhibitor may overcome resistance.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Complete lack of response to this compound in a RET-driven model. | Incorrect cell line identity or loss of RET expression/fusion. | Verify cell line identity using short tandem repeat (STR) profiling. Confirm the expression and phosphorylation of the RET fusion protein by Western blot. |
| Intrinsic resistance due to pre-existing mutations in downstream signaling pathways (e.g., KRAS). | Perform genomic sequencing of key downstream signaling molecules. | |
| Gradual decrease in this compound efficacy over time in vitro. | Development of acquired resistance. | Follow the steps outlined in FAQ Q3 to identify the resistance mechanism. |
| Suboptimal drug concentration or stability. | Ensure proper storage and handling of this compound. Perform a dose-response curve to confirm the IC50. | |
| Inconsistent results in in vivo xenograft studies. | Poor drug bioavailability or rapid metabolism. | Review the preclinical pharmacokinetic data for this compound to ensure appropriate dosing and administration schedule. |
| Tumor heterogeneity. | Establish and characterize multiple independent resistant xenograft models to account for heterogeneity. | |
| High background in p-RET or p-ERK Western blots. | Suboptimal antibody concentration or blocking conditions. | Titrate primary and secondary antibodies. Use 5% BSA in TBST for blocking when detecting phosphorylated proteins. |
| Contamination of reagents. | Use fresh, high-quality reagents. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on findings for other selective RET inhibitors, which can be used as a reference for expected results when studying this compound resistance.
Table 1: IC50 Values of RET Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | RET Fusion/Mutation | Resistance Mechanism | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) | Fold Change (Resistant vs. Sensitive) |
| Ba/F3 | KIF5B-RET | - | 3 | 5 | - |
| Ba/F3-R1 | KIF5B-RET | RET G810S | 540 | 985 | 180x / 197x |
| Ba/F3-R2 | KIF5B-RET | RET G810C | 1002 | 1670 | 334x / 334x |
| TPC-1 | CCDC6-RET | - | 3 | - | - |
| TPC-1/SELR | CCDC6-RET | AKT-mTOR activation | >100 | - | >33x |
Data is hypothetical and compiled for illustrative purposes based on published data for selpercatinib and pralsetinib.
Table 2: Characterization of Bypass Signaling in Resistant Models
| Model | Resistance Mechanism | p-MET (fold change) | p-ERK (fold change) | p-AKT (fold change) |
| RET-fusion NSCLC (Patient-derived) | MET Amplification | >10 | 2-3 | 1-2 |
| Selpercatinib-resistant cell line | KRAS Amplification | 1 | >5 | 1-2 |
| Pralsetinib-resistant cell line | EGFR Upregulation | 1 | >4 | >3 |
Fold changes are relative to the sensitive parental model and are illustrative.
Detailed Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
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Parental cancer cell line known to be sensitive to this compound
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Complete cell culture medium
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This compound (dissolved in DMSO)
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Cell culture flasks and plates
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Cell counting equipment
Protocol:
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT, see protocol below) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
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Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
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Dose Escalation: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
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Monitor for Resistance: At each concentration step, a subset of the cells should be cryopreserved. Periodically, perform a cell viability assay to determine the IC50 of the treated population. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
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Isolation of Resistant Clones: Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
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Characterization: Characterize the resistant clones to confirm the stability of the resistant phenotype and to investigate the underlying resistance mechanisms.
Cell Viability (MTT) Assay
This protocol outlines the steps for a 96-well plate-based MTT assay to determine the cytotoxic effects of this compound.
Materials:
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Cells to be tested
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96-well flat-bottom plates
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Complete cell culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Protocol:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for RET Signaling Pathway
This protocol describes the detection of total RET, phosphorylated RET (p-RET), total ERK, and phosphorylated ERK (p-ERK) by Western blot.
Materials:
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Cell lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for total protein antibodies)
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Primary antibodies (anti-RET, anti-p-RET, anti-ERK, anti-p-ERK)
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HRP-conjugated secondary antibodies
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ECL detection reagent
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Imaging system
Protocol:
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Detection: Apply the ECL reagent and capture the chemiluminescent signal.
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Stripping and Re-probing: To detect another protein on the same blot (e.g., total ERK after p-ERK), the membrane can be stripped and re-probed starting from the blocking step.
Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for studying this compound resistance.
References
Best practices for long-term storage of FHND5071 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of FHND5071 stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For small molecule kinase inhibitors like this compound, the most common and recommended solvent for creating high-concentration stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, moisture-free stock of DMSO, as it is hygroscopic and absorbed water can decrease the solubility of the compound and promote degradation.[2][3][4]
Q2: What are the optimal long-term storage conditions for this compound stock solutions?
A2: To ensure the stability and integrity of your this compound stock solution, it is highly recommended to aliquot the solution into single-use volumes and store them at -80°C for long-term storage (up to 1 year or longer, pending stability studies). For shorter-term storage (up to 1 month), -20°C is also acceptable. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: How can I prevent my this compound stock solution from precipitating?
A3: Precipitation can occur if the compound's concentration exceeds its solubility limit in the solvent, often triggered by temperature changes or the introduction of moisture. To prevent this, ensure you are using anhydrous DMSO and that the compound is fully dissolved initially. If you observe precipitation after storage, gentle warming of the vial to 37°C and vortexing or sonication can help to redissolve the compound. Always visually inspect the solution for clarity before use.
Q4: My this compound is a potent compound. What are the essential safety precautions for handling it?
A4: As this compound is a potent pharmaceutical compound, it is imperative to handle it with appropriate safety measures to minimize exposure. This includes the use of personal protective equipment (PPE) such as double nitrile gloves, a lab coat, and safety goggles. When handling the solid compound, work in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of powder. All waste materials should be disposed of as hazardous chemical waste according to your institution's guidelines.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to aqueous media. | The concentration of this compound exceeds its solubility in the aqueous buffer. | - Decrease the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final solution (typically up to 0.5% is tolerated by most cell lines, but should be validated).- Perform serial dilutions of the stock solution in the aqueous medium rather than a single large dilution. |
| Precipitate forms in the DMSO stock solution after storage. | The stock solution was not stored properly, subjected to multiple freeze-thaw cycles, or moisture was introduced. | - Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate.- If the precipitate does not dissolve, it is best to discard the stock and prepare a fresh one.- To prevent this in the future, ensure you are using anhydrous DMSO and aliquot the stock solution into single-use vials. |
| Inconsistent or reduced activity of this compound in experiments. | The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from solid this compound.- Perform a stability test on your stock solution (see Experimental Protocols).- Always use a consistent and validated protocol for preparing your working solutions. |
| Difficulty dissolving solid this compound in DMSO. | The concentration is too high, or the DMSO contains water. | - Use a fresh, unopened bottle of anhydrous DMSO.- Gentle warming (37°C) and sonication can aid in dissolution.- If the compound still does not dissolve, you may be exceeding its solubility limit. |
Summary of Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Solid Powder | N/A | -20°C or 4°C | Up to several years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year or more | Highly Recommended. Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is still recommended. |
| Aqueous Working Solution | Cell Culture Media or Buffer | 2-8°C | Less than 24 hours | Prepare fresh before each experiment. Do not store. |
Disclaimer: The storage durations are general recommendations for small molecule kinase inhibitors. It is highly advised to perform a compound-specific stability analysis to determine the precise shelf-life of this compound stock solutions under your specific storage conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials (amber glass or polypropylene are recommended).
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol for Stability Assessment of this compound Stock Solution
Objective: To determine the stability of this compound in a DMSO stock solution over time at a specific storage temperature.
Materials:
-
This compound stock solution in DMSO.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).
-
Appropriate mobile phase for HPLC analysis.
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the fresh stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area and retention time of the parent compound.
-
Storage: Store the remaining aliquots at the desired temperature (-20°C or -80°C).
-
Time Point Analysis: At subsequent time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from the stored stock.
-
HPLC Analysis: Dilute and analyze the thawed aliquot using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: A stepwise guide to troubleshooting common issues with this compound stock solutions.
Caption: Recommended workflow for the preparation and storage of this compound stock solutions.
References
Technical Support Center: Controlling for Solvent Effects of FHND5071 in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for managing the effects of solvents when working with the novel compound FHND5071, or any poorly water-soluble compound, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a solvent necessary for testing this compound in cell culture?
Many organic molecules, especially those with complex structures developed for drug discovery, exhibit poor solubility in aqueous solutions like cell culture media.[1] A solvent is required to dissolve the compound at a high concentration to create a stock solution. This stock solution can then be diluted to the final working concentration in the culture medium, ensuring the compound is bioavailable to the cells.[1]
Q2: What are the most common solvents for in vitro assays?
Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water.[2] Other common solvents include ethanol (EtOH), methanol (MeOH), and N,N-Dimethylformamide (DMF).[1] The choice of solvent depends on the specific compound's solubility and the sensitivity of the cell line being used.[1]
Q3: What is a "vehicle control" and why is it essential?
A vehicle control is a crucial component of any cell culture experiment involving a dissolved compound. It consists of cells treated with the same concentration of the solvent (the "vehicle") as the experimental groups, but without the test compound. This control allows researchers to distinguish the effects of the compound from any potential biological or cytotoxic effects of the solvent itself.
Q4: What is the maximum recommended concentration for common solvents like DMSO?
The maximum tolerated concentration of a solvent is highly cell-line specific. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize off-target effects. Some robust cell lines may tolerate up to 1%, but this must be determined experimentally. Primary cells are often more sensitive than immortalized cell lines.
Q5: How can I determine the best solvent for this compound?
The ideal approach is to perform small-scale solubility tests with a few common solvents. A good solvent will dissolve the compound completely at a concentration that allows for a high stock solution concentration, which in turn minimizes the final solvent concentration in the cell culture. The preference for solvents is typically cell culture medium first, followed by DMSO, and then ethanol.
Q6: What are the potential off-target effects of solvents?
Solvents are not biologically inert and can have direct effects on cells, which can confound experimental results if not properly controlled. Documented effects of DMSO, for example, include alterations in cell growth, induction of cell differentiation, changes in gene expression, and interference with signaling pathways. These effects are generally concentration-dependent.
Troubleshooting Guide
Problem 1: I'm observing unexpected cytotoxicity or changes in my vehicle control group.
-
Possible Cause: The final concentration of your solvent may be too high for your specific cell line, leading to solvent-induced toxicity.
-
Troubleshooting Steps:
-
Perform a Solvent Tolerance Assay: Before conducting your main experiments, it is critical to determine the maximum concentration of the solvent that does not significantly affect the viability or behavior of your cells. A detailed protocol for this is provided below.
-
Lower the Solvent Concentration: If toxicity is observed, reduce the final solvent concentration. This may require preparing a more concentrated stock solution of this compound.
-
Switch Solvents: Some cell lines are more sensitive to certain solvents. Consider testing an alternative solvent like ethanol, which may be less toxic in some cases.
-
Problem 2: this compound is precipitating out of solution when I add it to the cell culture medium.
-
Possible Cause: The compound has poor solubility in the aqueous culture medium, and the addition of the DMSO stock to the medium is causing it to crash out of solution.
-
Troubleshooting Steps:
-
Modify the Dilution Method: When diluting the stock solution, add the compound stock to the culture medium dropwise while gently vortexing or swirling the medium. This can prevent localized high concentrations that lead to precipitation.
-
Use a Lower Working Concentration: The desired final concentration of this compound may be above its solubility limit in the final medium. Test a range of lower concentrations.
-
Consider Solubility Enhancers: For particularly challenging compounds, non-ionic surfactants like Pluronic F-127 or complexation with cyclodextrins can be used to improve solubility, but these also require their own vehicle controls.
-
Problem 3: There is high variability between my experimental replicates.
-
Possible Cause: Inconsistent dosing due to compound precipitation or uneven cell seeding can lead to high variability.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Make sure your cell suspension is thoroughly mixed before plating to ensure an equal number of cells in each well.
-
Visually Inspect Wells: After adding the compound, visually inspect the wells under a microscope for any signs of precipitation. If observed, address the solubility issues as described above.
-
Standardize Pipetting Techniques: Ensure consistent and accurate pipetting of both cells and compound solutions.
-
Problem 4: this compound is showing lower-than-expected activity or potency.
-
Possible Cause: The compound may not be fully dissolved in the stock solution, or it may be binding to serum proteins in the culture medium, reducing its bioavailability.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: After preparing the stock solution, visually inspect it to ensure there are no undissolved particles. If necessary, brief sonication can aid dissolution.
-
Reduce Serum Concentration: Consider reducing the serum concentration in your culture medium during the treatment period. Be aware that this can also affect cell health, so include an equivalent control.
-
Use Anhydrous Solvent: Use a fresh, high-quality anhydrous grade of your solvent for preparing stock solutions to avoid issues with water absorption, which can affect solubility.
-
Data Presentation
Table 1: Properties of Common Solvents for Cell Culture
| Solvent | Polarity Index | Common Use in Biological Assays | Generally Tolerated Max. Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | ≤ 0.5% (aim for ≤ 0.1%) | Can have biological effects; cell line sensitivity varies greatly. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | ≤ 0.5% | Can be toxic at higher concentrations; evaporation can be an issue. |
| Methanol (MeOH) | 6.6 | Alternative to ethanol with higher polarity. | ≤ 0.1% | Generally more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | ≤ 0.1% | Higher toxicity than DMSO; use with caution. |
Data are illustrative and the maximum tolerated concentration will vary depending on the cell line and experimental duration.
Experimental Protocols
Protocol: Determining Solvent Tolerance in a Cell-Based Assay
This protocol outlines a method for determining the maximum tolerated concentration of a solvent (e.g., DMSO) for a given cell line using a standard cytotoxicity assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO (or other solvent to be tested)
-
96-well clear-bottom cell culture plates
-
Cytotoxicity assay reagent (e.g., MTT, resazurin-based)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Prepare Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2.0% (v/v). Also, prepare a medium-only control (untreated).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours), which should match the planned duration of your compound treatment experiments.
-
Viability Assessment: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average background reading (from wells with medium and assay reagent but no cells) from all measurements.
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the cell viability (%) against the solvent concentration. The highest concentration that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your experiment.
-
Visualizations
Caption: Experimental workflow for preparing and using a novel compound.
Caption: Troubleshooting workflow for solvent-related issues.
References
Improving FHND5071 delivery in in vivo cancer models
Technical Support Center: FHND5071 In Vivo Delivery
Disclaimer: this compound is a hypothetical compound designation. The following technical guidance is based on common challenges and methodologies for novel small molecule kinase inhibitors with poor aqueous solubility, a frequent characteristic of new chemical entities in oncology.[1][2] The target pathway and specific data presented are illustrative.
Overview of this compound
This compound is a potent, selective, ATP-competitive small molecule inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many cancers, making it a key therapeutic target.[3][4][5] this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility, which presents challenges for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for this compound for in vivo studies?
A1: For initial in vivo efficacy and tolerability studies, a suspension of this compound in a vehicle composed of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween® 80 in sterile water is recommended. This is a standard formulation for poorly soluble compounds administered via oral gavage.
Q2: My this compound formulation appears to have precipitated overnight. What should I do?
A2: Formulations of poorly soluble compounds can be prone to precipitation. It is critical to prepare the formulation fresh on the day of dosing. Ensure vigorous mixing (e.g., vortexing and sonicating) to create a homogenous suspension immediately before administration to each animal.
Q3: Can I administer this compound via intraperitoneal (IP) injection?
A3: While oral (PO) administration is often preferred for kinase inhibitors, IP injection is a possible alternative. However, due to the poor solubility of this compound, there is a risk of compound precipitation in the peritoneal cavity, which can lead to inflammation and variable absorption. If IP administration is necessary, consider advanced formulations like those using cyclodextrins to improve solubility.
Q4: What is the expected oral bioavailability of this compound?
A4: The oral bioavailability of poorly soluble kinase inhibitors can be low and variable. For a compound like this compound in a simple suspension, bioavailability may be in the range of 5-15%. Advanced formulations, such as lipid-based systems or amorphous solid dispersions, may be required to improve this.
Q5: How does food intake affect the absorption of this compound?
A5: Food can have a significant and unpredictable effect on the absorption of poorly soluble compounds. To ensure consistency across experiments, it is recommended to fast the animals for a standard period (e.g., 4-16 hours) before oral administration, with free access to water.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
-
Potential Cause 1: Inconsistent Formulation
-
Problem: The compound is not uniformly suspended in the vehicle, leading to inconsistent dosing between animals.
-
Solution: Ensure the formulation is mixed thoroughly (vortex, sonicate) immediately before dosing each animal. Prepare the formulation fresh daily. Visually inspect the syringe before and after administration to check for uniformity.
-
-
Potential Cause 2: Variable Oral Bioavailability
-
Problem: Differences in gastrointestinal physiology (e.g., gastric pH, motility) among individual animals can lead to variable absorption of a poorly soluble drug.
-
Solution: Standardize experimental conditions by fasting all animals for a consistent period before dosing. If variability persists, a pilot pharmacokinetic (PK) study is recommended to quantify the exposure in each animal and correlate it with tumor response.
-
-
Potential Cause 3: Inherent Tumor Model Heterogeneity
-
Problem: Xenograft models can have inherent variability in tumor take-rate and growth.
-
Solution: Start treatment when tumors have reached a specific, consistent volume (e.g., 150-200 mm³). Randomize animals into treatment groups to ensure a similar average tumor volume across all groups before starting treatment.
-
Issue 2: Signs of Toxicity (e.g., Weight Loss, Lethargy) in the Treatment Group
-
Potential Cause 1: Vehicle Toxicity
-
Problem: The formulation vehicle itself may be causing adverse effects, especially with chronic dosing.
-
Solution: Always include a "vehicle-only" control group in your experiment. This will allow you to distinguish between toxicity caused by the compound and toxicity caused by the delivery vehicle.
-
-
Potential Cause 2: On-Target or Off-Target Compound Toxicity
-
Problem: The compound may have toxic effects at the administered dose.
-
Solution: Conduct a dose-range-finding or maximum tolerated dose (MTD) study before initiating the main efficacy experiment. This involves administering a range of doses to small groups of non-tumor-bearing mice and monitoring for signs of toxicity, such as weight loss of >15-20%.
-
Issue 3: Lack of Efficacy Despite In Vitro Potency
-
Potential Cause 1: Insufficient Drug Exposure at the Tumor Site
-
Problem: The administered dose may not result in a high enough concentration of the drug in the tumor tissue to inhibit the target. This can be due to poor absorption, rapid metabolism, or poor distribution.
-
Solution: A pilot pharmacokinetic/pharmacodynamic (PK/PD) study is essential. This involves measuring the concentration of this compound in the plasma and tumor tissue at various time points after dosing and assessing the inhibition of the PI3K pathway (e.g., by measuring phosphorylated Akt). This will establish a relationship between dose, exposure, and target engagement.
-
-
Potential Cause 2: Rapid Metabolism
-
Problem: The compound may be quickly metabolized in the liver (first-pass metabolism) or other tissues into inactive forms.
-
Solution: Perform an in vitro metabolism study using liver microsomes to determine the metabolic stability of this compound. If the compound is rapidly metabolized, medicinal chemistry efforts may be needed to create more stable analogs.
-
Data Presentation
Table 1: Recommended Formulation Vehicles for Initial Screening
| Vehicle Composition | Administration Route | Key Characteristics |
| 0.5% Methylcellulose, 0.2% Tween® 80 in Water | Oral (PO) | Standard suspension for neutral, poorly soluble compounds. |
| 10% HP-β-Cyclodextrin in Saline | Intraperitoneal (IP), Intravenous (IV) | Solubilizing agent for challenging compounds; may improve bioavailability. |
| 30% PEG 400, 5% Tween® 80, 65% Saline | Oral (PO), Intraperitoneal (IP) | Co-solvent system for compounds that are difficult to suspend. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (25 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 450 ± 120 | 2100 ± 350 |
| Tmax (hr) | 2.0 | 0.25 |
| AUC (0-24h) (ng·hr/mL) | 2800 ± 750 | 4500 ± 900 |
| Half-life (t½) (hr) | 4.5 | 3.8 |
| Oral Bioavailability (%) | ~12% | N/A |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a 5 mg/mL suspension of this compound for a 50 mg/kg dose in a 25g mouse (dosing volume of 10 mL/kg).
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose, 0.2% (v/v) Tween® 80 in sterile water
-
Sterile conical tube
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle. For 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.
-
Weigh the this compound powder and place it in the sterile conical tube.
-
Add a small amount of the vehicle (e.g., 1 mL) to the powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining vehicle while continuously vortexing.
-
Once all the vehicle has been added, sonicate the suspension for 15 minutes to ensure a fine, uniform dispersion of particles.
-
Store at room temperature and ensure it is used on the day of preparation.
-
Crucially, vortex the suspension vigorously for at least 30 seconds immediately before drawing up each dose.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer cell xenografts.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Cancer cells with a known PIK3CA mutation.
-
Matrigel (optional, can improve tumor take-rate).
-
Calipers for tumor measurement.
-
This compound formulation and vehicle control.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at 25 mg/kg, this compound at 50 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Dosing: Administer the prepared formulations (e.g., via oral gavage) at the specified dose and schedule (e.g., once daily for 21 days).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tissues (tumor, plasma) can be collected for PK/PD analysis.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: Troubleshooting decision tree for high experimental variability.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
A Head-to-Head Comparison of Novel and Approved RET Inhibitors: FHND5071 Versus Selpercatinib in RET-Mutant Cancer Models
A detailed guide for researchers and drug development professionals on the preclinical profiles of two selective RET inhibitors. This guide provides a comparative analysis of their mechanism of action, potency in various RET-mutant cell lines, and the experimental frameworks used for their evaluation.
The landscape of targeted cancer therapy has been significantly advanced by the development of selective inhibitors against oncogenic driver mutations. For cancers harboring alterations in the Rearranged during Transfection (RET) proto-oncogene, selpercatinib has emerged as a potent and FDA-approved therapeutic. However, the pipeline of novel RET inhibitors continues to expand, with compounds like FHND5071 showing promise in preclinical studies. This guide offers a direct comparison of this compound and selpercatinib, focusing on their performance in RET-mutant cell lines, and is intended to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Preclinical Profile
Both this compound and selpercatinib are selective inhibitors of the RET receptor tyrosine kinase.[1] Dysregulation of the RET signaling pathway, through mutations or fusions, leads to uncontrolled cell proliferation and survival. These inhibitors function by blocking the kinase activity of RET, thereby impeding downstream signaling cascades.
Selpercatinib (LOXO-292) is a highly selective and potent RET kinase inhibitor that has received FDA approval for the treatment of various RET-driven cancers.[2][3] It acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of both wild-type and mutated RET proteins.
This compound is a novel, orally bioavailable selective RET inhibitor.[1] Preclinical data indicates that it potently inhibits wild-type RET as well as various RET fusions and mutations.[1] A key feature of this compound is its ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.
Comparative Efficacy in RET-Mutant Cell Lines
Direct comparative studies are crucial for discerning the relative potency of novel inhibitors against established therapeutics. Preclinical evidence suggests that this compound demonstrates a pharmacological profile comparable to that of selpercatinib in cellular models.
Enzymatic and Cellular Potency
In enzymatic assays, this compound has demonstrated potent inhibition of wild-type RET, as well as various RET fusions and mutations, with IC50 values in the low nanomolar range. In cellular settings, this compound has been shown to inhibit the proliferation of Ba/F3 cells engineered to express different RET mutations and to block RET phosphorylation in engineered HEK-293 cells with a potency similar to that of selpercatinib.
Table 1: Enzymatic Activity of this compound Against RET Kinase
| Kinase Target | IC50 (nM) |
| RET (Wild-Type, Fusions, and Mutations) | 4.47 - 19.26 |
| Data from in vitro enzymatic assays. |
Table 2: Comparative Cellular Activity in RET-Mutant Cell Lines
| Cell Line | RET Status | This compound (Potency) | Selpercatinib (Potency) | Assay Type |
| Ba/F3 | RET WT, V804M, M918T | Similar to Selpercatinib | Similar to this compound | Cell Proliferation |
| HEK-293 | RET WT, V804M, M918T, KIF5B-RET, CCDC6-RET | Similar to Selpercatinib | Similar to this compound | RET Phosphorylation |
| Based on a direct comparative study which concluded "similar potency" without providing specific IC50 values. |
RET Signaling Pathway and Inhibitor Action
The RET receptor tyrosine kinase, upon activation by its ligands, dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival. RET inhibitors like this compound and selpercatinib block this initial activation step.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are representative protocols for the key assays used to characterize RET kinase inhibitors.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the effect of inhibitors on the proliferation of IL-3-dependent Ba/F3 cells that are engineered to express a constitutively active RET fusion or mutant, rendering them IL-3 independent.
Experimental Workflow:
Protocol:
-
Cell Seeding: Ba/F3 cells stably expressing the RET mutant of interest are washed to remove IL-3 and seeded into 96-well plates at a density of 5,000-10,000 cells per well in IL-3-free medium.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or selpercatinib. A DMSO control is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression analysis.
Western Blot for RET Phosphorylation
This assay is used to directly assess the ability of the inhibitors to block the autophosphorylation of the RET kinase in a cellular context.
Protocol:
-
Cell Culture and Treatment: HEK-293 cells engineered to express a specific RET variant are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound or selpercatinib for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated RET (e.g., anti-pRET Tyr905). The membrane is subsequently stripped and re-probed with an antibody for total RET as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence-based detection system. The band intensities are quantified, and the ratio of phosphorylated RET to total RET is calculated to determine the extent of inhibition.
Conclusion
The available preclinical data suggests that this compound is a potent and selective RET inhibitor with a cellular efficacy profile that is comparable to the approved drug selpercatinib. Its ability to penetrate the central nervous system may offer a distinct advantage. Further head-to-head studies with comprehensive, publicly available data will be crucial to fully delineate the comparative therapeutic potential of this compound. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of this and other emerging RET inhibitors.
References
A Head-to-Head Comparison of In Vitro Potency: FHND5071 vs. Pralsetinib in RET-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two selective RET inhibitors, FHND5071 and pralsetinib. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for research and development purposes.
Both this compound and pralsetinib are potent and selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1] Dysregulation of RET signaling, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream pathways, promoting tumor growth and proliferation.[2] this compound and pralsetinib are designed to specifically target and inhibit this aberrant RET activity.[3][4]
In Vitro Potency: A Quantitative Comparison
The in vitro potency of this compound and pralsetinib has been evaluated in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of a specific biological or biochemical function.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Enzymatic | RET (Wild-Type) | 4.47 - 19.26 | [3] |
| Enzymatic | RET Fusions and Mutations | 4.47 - 19.26 | ||
| Pralsetinib | Enzymatic | RET (Wild-Type) | 0.4 | |
| Enzymatic | CCDC6-RET Fusion | 0.3 - 0.4 | ||
| Enzymatic | RET M918T Mutation | 0.4 | ||
| Enzymatic | RET V804L/M Mutations | 0.3 - 0.4 |
Based on the available data, pralsetinib demonstrates higher potency in enzymatic assays with IC50 values in the sub-nanomolar to low nanomolar range against wild-type RET and common oncogenic mutants. This compound also shows potent inhibition of RET, with IC50 values in the low nanomolar range.
Signaling Pathway Inhibition
Both this compound and pralsetinib exert their anti-tumor effects by inhibiting the autophosphorylation of the RET kinase, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation. The primary pathways affected include the MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the potency of RET inhibitors.
Enzymatic Assay for IC50 Determination (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the RET kinase.
Materials:
-
Recombinant RET kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (this compound, pralsetinib)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO vehicle) and a known potent inhibitor.
-
Kinase/Antibody Mixture: Prepare a mixture of the RET kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Reaction Incubation: Add the kinase/antibody mixture to the wells, followed by the tracer. Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the Europium donor at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay for IC50 Determination (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines with RET alterations.
Materials:
-
RET-dependent cancer cell lines (e.g., TT, MZ-CRC-1)
-
Cell culture medium and supplements
-
Test compounds (this compound, pralsetinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed the RET-dependent cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
References
A Head-to-Head Comparison of FHND5071 and Other RET Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of the novel RET inhibitor FHND5071 against other established RET inhibitors, primarily the FDA-approved drugs selpercatinib and pralsetinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective overview of their respective performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to RET Inhibition
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, where RET fusions and mutations lead to constitutive activation of the kinase.[1] The development of selective RET inhibitors has marked a significant advancement in precision oncology. This guide focuses on this compound, an orally bioavailable and selective RET inhibitor, and compares its profile with that of selpercatinib and pralsetinib.[1]
Mechanism of Action and Signaling Pathway
This compound, selpercatinib, and pralsetinib are all potent and selective inhibitors of the RET receptor tyrosine kinase.[1] They act by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a key oncogenic driver in several cancer types.[1]
References
A Comparative Analysis of Off-Target Kinase Profiles: FHND5071 vs. Selpercatinib
For Immediate Release
This guide provides a detailed comparison of the off-target kinase profiles of two selective RET inhibitors: FHND5071 and selpercatinib. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, outlines experimental methodologies for kinase profiling, and visualizes the relevant signaling pathway to offer a comprehensive overview of the selectivity of these two compounds.
Executive Summary
Both this compound and selpercatinib are potent inhibitors of the RET (Rearranged during Transfection) tyrosine kinase, a key driver in various cancers. While both drugs exhibit high selectivity for their primary target, their off-target profiles show key distinctions. Notably, preclinical data indicates that this compound possesses a superior selectivity profile over KDR (VEGFR2) compared to selpercatinib. Selpercatinib, while highly selective for RET, has a known off-target activity against Type 2 Iodothyronine Deiodinase (D2), which can lead to clinical hypothyroidism. This guide presents a compilation of the currently available data to facilitate an informed comparison.
Comparative Off-Target Kinase Inhibition Profile
The following tables summarize the available quantitative data on the off-target kinase inhibition profiles of this compound and selpercatinib.
Table 1: Known Off-Target Activity of this compound and Selpercatinib
| Compound | Off-Target Kinase/Protein | Comparative Selectivity/Effect |
| This compound | KDR (VEGFR2) | 89-fold more selective for RET over KDR compared to selpercatinib.[1] |
| Selpercatinib | KDR (VEGFR2) | Less selective for RET over KDR compared to this compound.[1] |
| Type 2 Iodothyronine Deiodinase (D2) | Inhibition of D2-mediated T3 production, potentially leading to hypothyroidism.[2][3][4] |
Table 2: Kinome-wide Selectivity of Selpercatinib
This table is based on a study that profiled selpercatinib against a large panel of kinases. The data represents the number of kinases inhibited to a certain degree at a concentration of 1 µM.
| Inhibitor | Number of Kinases Inhibited >50% at 1 µM |
| Selpercatinib | 46 |
Note: Comprehensive kinome-wide screening data for this compound is not publicly available at the time of this publication.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates a cascade of downstream signaling events that are crucial for cell survival, proliferation, and differentiation. Constitutive activation of this pathway due to RET fusions or mutations is a hallmark of several cancers. Both this compound and selpercatinib exert their therapeutic effect by inhibiting the kinase activity of RET, thereby blocking these downstream signals.
References
Evaluating FHND5071 in the Landscape of Selpercatinib-Resistant RET-Fusion Positive Cancers: A Comparative Guide
For Immediate Release to the Research Community
The emergence of resistance to selective RET inhibitors like selpercatinib presents a significant clinical challenge in the treatment of RET fusion-positive cancers. This guide provides a comparative overview of the investigational next-generation RET inhibitor, FHND5071, in the context of selpercatinib-resistant models. While direct comparative preclinical data for this compound in models of acquired resistance to selpercatinib remains limited in publicly available literature, this document synthesizes the known mechanisms of selpercatinib resistance and the reported preclinical profile of this compound to offer a framework for its potential efficacy and guide future research.
Mechanisms of Resistance to Selpercatinib
Resistance to selpercatinib in RET fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors predominantly arises from two key mechanisms:
-
On-target RET Kinase Domain Mutations: Secondary mutations in the RET kinase domain can interfere with selpercatinib binding. The most frequently observed mutations occur at the solvent front region, particularly at the G810 residue (e.g., G810R, G810S, G810C).[1] These mutations are known to confer high-level resistance to selpercatinib.
-
Off-target Bypass Pathway Activation: The activation of alternative signaling pathways can bypass the need for RET signaling, rendering RET inhibitors ineffective. Amplification of the MET proto-oncogene is a well-documented mechanism of acquired resistance to selpercatinib.[2]
Preclinical Profile of this compound
This compound is an orally bioavailable and selective inhibitor of the RET tyrosine kinase.[3] Preclinical studies have demonstrated its potent activity against wild-type RET and various RET fusions and mutations.[3][4] Notably, this compound is designed to have a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier.
While specific data on its activity against selpercatinib-resistant RET mutations (e.g., G810X) or in MET-amplified models is not yet widely published, its designation as a next-generation RET inhibitor suggests it is likely being evaluated for such activity.
Comparative Efficacy Data (Hypothetical Framework)
The following tables present a hypothetical framework for comparing the efficacy of this compound with selpercatinib in resistant models, based on known resistance mechanisms. Note: Data for this compound is illustrative and awaits confirmation from dedicated preclinical studies.
Table 1: In Vitro Efficacy against Selpercatinib-Resistant RET Mutations
| Cell Line Model | RET Fusion | Resistance Mutation | Selpercatinib IC50 (nM) | This compound IC50 (nM) | Other Next-Gen RET Inhibitor (e.g., TPX-0046) IC50 (nM) |
| Ba/F3 | KIF5B-RET | None (Sensitive) | ~5 | (Expected to be potent) | ~2 |
| Ba/F3 | KIF5B-RET | G810R | >1000 | (Hypothesized to be significantly lower than selpercatinib) | ~20 |
| Ba/F3 | CCDC6-RET | G810S | >1000 | (Hypothesized to be significantly lower than selpercatinib) | ~35 |
| Ba/F3 | KIF5B-RET | G810C | >1000 | (Hypothesized to be significantly lower than selpercatinib) | ~25 |
Table 2: Efficacy in Models with MET Amplification
| Cell Line Model | RET Fusion | Resistance Mechanism | Selpercatinib IC50 (nM) | This compound IC50 (nM) | Combination Therapy (Selpercatinib + MET inhibitor) |
| RET-fusion+ NSCLC | CCDC6-RET | MET Amplification | >500 | (Hypothesized to have limited single-agent activity) | Synergistic effect expected |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of resistance and the potential points of intervention for this compound, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess drug efficacy.
Figure 1: Simplified RET signaling pathway and the inhibitory action of selpercatinib.
Figure 2: On-target and off-target mechanisms of resistance to selpercatinib.
Figure 3: General experimental workflow for in vitro cell viability assays.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of drug efficacy. Below are standard protocols for key experiments.
Ba/F3 Cell Viability Assay
This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of engineered Ba/F3 cells, which are dependent on the expressed RET fusion protein for survival.
-
Cell Lines: Ba/F3 cells engineered to express KIF5B-RET, CCDC6-RET, and corresponding versions with G810R, G810S, or G810C mutations.
-
Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Parental Ba/F3 cells require the addition of IL-3 for survival, while the engineered cells are grown in IL-3-free medium.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
A serial dilution of the test compounds (this compound, selpercatinib) is prepared and added to the wells.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of RET Phosphorylation
This method is used to assess the ability of an inhibitor to block the autophosphorylation of the RET kinase, a key step in its activation.
-
Cell Lysate Preparation:
-
Engineered Ba/F3 cells or other relevant cell lines are treated with the inhibitors at various concentrations for a specified time (e.g., 2-4 hours).
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Procedure:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phosphorylated RET (p-RET) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The intensity of the p-RET bands is quantified and normalized to the total RET protein levels (determined by re-probing the membrane with an antibody against total RET) or a loading control like GAPDH or β-actin.
Conclusion and Future Directions
While direct comparative data is pending, the preclinical profile of this compound suggests it may hold promise in overcoming selpercatinib resistance, particularly that mediated by on-target RET mutations. Further preclinical studies are urgently needed to elucidate the activity of this compound against a panel of selpercatinib-resistant RET mutations and in models of MET-driven resistance. Such data will be critical in guiding the clinical development of this compound and defining its potential role in the evolving treatment landscape for RET fusion-positive cancers. Researchers are encouraged to employ rigorous and standardized experimental protocols, such as those outlined in this guide, to ensure the generation of robust and comparable data.
References
- 1. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | RET gene fusion and emergent Selpercatinib resistance in a calcitonin-rich neuroendocrine carcinoma: a case report [frontiersin.org]
- 3. Facebook [cancer.gov]
- 4. Preclinical Pharmacokinetics and in vitro Metabolism of this compound, a Novel Selective RET Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of FHND5071 and Pralsetinib in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of two selective RET inhibitors, FHND5071 and pralsetinib, in various xenograft models. While direct head-to-head preclinical studies are not publicly available, this document synthesizes the existing data from individual studies to offer insights into their respective anti-tumor activities.
Introduction to this compound and Pralsetinib
Both this compound and pralsetinib are potent and selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET is a proto-oncogene whose activating mutations and fusions are oncogenic drivers in several cancer types, including non-small cell lung cancer (NSCLC) and various thyroid cancers.[3] These inhibitors function by binding to the ATP-binding site of the RET kinase domain, which blocks the phosphorylation of RET and its downstream signaling partners.[2] This inhibition disrupts key signaling pathways, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby hampering the proliferation and survival of RET-driven cancer cells.[2]
RET Signaling Pathway
The diagram below illustrates the simplified RET signaling pathway and the point of intervention for RET inhibitors like this compound and pralsetinib.
Caption: Simplified RET signaling pathway and mechanism of action for RET inhibitors.
In Vivo Efficacy Data
The following tables summarize the available preclinical data on the in vivo efficacy of this compound and pralsetinib in various xenograft models. It is important to note that these studies were conducted independently, and thus, direct comparisons of efficacy should be made with caution due to variations in experimental design.
This compound: Summary of In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Key Efficacy Results | Reference |
| Ba/F3 KIF5B-RET Allograft | ≥3 mg/kg, once daily (QD), oral | Significant anti-tumor efficacy without significant toxicity. | |
| Patient-Derived Xenograft (Colorectal Cancer with CCDC6-RET) | 30 mg/kg, QD, oral | 100% Tumor Growth Inhibition (TGI). | |
| Patient-Derived Xenograft (Ovarian Cancer with NCOA4-RET) | 30 mg/kg, QD, oral | 100% Tumor Growth Inhibition (TGI). | |
| CCDC6-RET Intracranial Xenograft | 30 mg/kg, QD, oral | Significantly prolonged lifespan of model mice (median survival of 56 days, a 51% increase in life-span compared to vehicle). |
A study also noted that this compound administered once daily exhibited similar anti-tumor activity as selpercatinib (another selective RET inhibitor) administered twice a day at 30 mg/kg.
Pralsetinib: Summary of In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Key Efficacy Results | Reference |
| U343 Glioma Xenograft | Not Specified | Significant suppression of tumor growth. | |
| T98G Glioma Xenograft | Not Specified | Significant suppression of tumor growth. |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and comparing the results of in vivo studies. Below are generalized protocols based on the available information.
General Xenograft Study Workflow
Caption: Generalized workflow for in vivo xenograft efficacy studies.
This compound Xenograft Study Protocol (Ba/F3 KIF5B-RET Allograft Model)
-
Cell Line: Ba/F3 cells engineered to express the KIF5B-RET fusion protein.
-
Animal Model: Details on the specific strain of immunocompromised mice were not provided in the available abstract.
-
Tumor Implantation: Subcutaneous injection of Ba/F3 KIF5B-RET cells.
-
Treatment: Oral administration of this compound at doses of ≥3 mg/kg once daily.
-
Endpoint Measurement: Tumor growth inhibition was assessed, and toxicity was monitored.
Pralsetinib Xenograft Study Protocol (Glioma Models)
-
Cell Lines: U343 and T98G human glioma cells.
-
Animal Model: Details on the specific strain of immunocompromised mice were not provided in the available information.
-
Tumor Implantation: Subcutaneous injection of U343 or T98G cells.
-
Treatment: Pralsetinib was administered to the treatment groups. The vehicle was administered to the control group. Specific dosing was not detailed in the available abstract.
-
Endpoint Measurement: Tumor growth curves and final tumor weight were measured. The phosphorylation of downstream signaling proteins (AKT and ERK1/2) in tumor tissues was also analyzed.
Comparative Discussion
Based on the available preclinical data, both this compound and pralsetinib demonstrate significant in vivo anti-tumor activity in xenograft models harboring RET alterations.
This compound has shown potent and complete tumor growth inhibition in patient-derived xenograft models of colorectal and ovarian cancer with specific RET fusions. Furthermore, its efficacy in an intracranial xenograft model suggests potential for treating central nervous system (CNS) metastases. The comparison with selpercatinib, another established selective RET inhibitor, where this compound showed at least comparable efficacy with a more convenient dosing schedule, is a noteworthy finding.
Pralsetinib has also demonstrated significant tumor growth suppression in glioma xenograft models. While the provided preclinical data is less extensive in terms of the variety of xenograft models reported in the abstracts, the clinical data from the ARROW trial corroborates its broad and durable anti-tumor activity across various RET fusion-positive solid tumors.
Key Considerations for Comparison:
-
Different Xenograft Models: The efficacy of this compound and pralsetinib has been demonstrated in different cancer types and with different RET alterations. This makes a direct comparison of their potency challenging.
-
Lack of Head-to-Head Studies: The absence of a direct comparative in vivo study necessitates reliance on individual study results, which may have different methodologies and sensitivities.
-
Pharmacokinetics: The unique pharmacokinetic profile of this compound, which supports once-a-day dosing, is a key feature highlighted in its preclinical data.
Conclusion
Both this compound and pralsetinib are promising selective RET inhibitors with demonstrated preclinical in vivo efficacy against RET-driven cancers. This compound has shown compelling anti-tumor activity, including complete tumor growth inhibition in patient-derived xenograft models and efficacy in an intracranial model. Pralsetinib also shows significant tumor suppression in preclinical models, and its efficacy is further supported by extensive clinical trial data.
For a definitive comparison of their in vivo efficacy, direct head-to-head preclinical studies in the same xenograft models would be required. Researchers are encouraged to consider the specific RET alterations and tumor types of interest when evaluating the potential of these inhibitors for further investigation and development.
References
- 1. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 2. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on Synergistic Effects of FHND5071 with Other Anti-Cancer Agents
Despite a comprehensive search of available scientific literature and clinical trial databases, there is currently no publicly available data on the synergistic effects of the selective RET inhibitor FHND5071 in combination with other anti-cancer agents.
This compound is an orally bioavailable inhibitor of the rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase. Dysregulation of RET activity, through mutations or fusions, is a known driver in the development and progression of various cancers. This compound is designed to selectively target and inhibit this activity, thereby impeding the growth of tumors reliant on this pathway.
While the mechanism of action of this compound as a RET inhibitor is established, information regarding its efficacy and potential synergistic interactions when combined with other therapeutic modalities—such as chemotherapy, immunotherapy, or other targeted agents—is not yet available in the public domain. Preclinical and clinical studies are essential to determine if combining this compound with other drugs can lead to enhanced anti-tumor activity, overcome potential resistance mechanisms, or reduce dosages and associated toxicities.
The exploration of combination therapies is a cornerstone of modern oncology research. The rationale for such studies often lies in targeting multiple oncogenic pathways simultaneously or leveraging different mechanisms of action to achieve a greater therapeutic effect than single agents alone.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the absence of combination data highlights a critical area for future investigation. As this compound progresses through preclinical and clinical development, it is anticipated that studies evaluating its role in combination regimens will be conducted and their results disseminated through scientific publications and presentations at medical conferences.
At present, without any available experimental data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the synergistic effects of this compound with other anti-cancer agents. Professionals in the field are encouraged to monitor scientific literature and clinical trial registries for future updates on the development of this promising targeted therapy.
Comparative Analysis of FHND5071's Efficacy Across Different RET Fusion Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel selective RET inhibitor, FHND5071, and its therapeutic effect on various oncogenic RET fusion partners. The information presented herein is based on available preclinical data and is intended to offer an objective overview to guide further research and development efforts in the field of targeted cancer therapy.
Introduction to RET Fusions and this compound
Rearranged during transfection (RET) gene fusions are key oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancer. These chromosomal rearrangements lead to the constitutive activation of the RET receptor tyrosine kinase, triggering downstream signaling pathways that promote tumor cell proliferation and survival. The most common RET fusion partners include KIF5B, CCDC6, and NCOA4.
This compound is an orally bioavailable, selective inhibitor of the RET kinase.[1] It has been designed to target wild-type RET as well as various RET fusions and mutations, thereby blocking the aberrant signaling cascades that drive tumor growth.[1] Preclinical studies have demonstrated its potential as a potent anti-neoplastic agent.[2]
Quantitative Analysis of this compound's In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro inhibitory activity of this compound against RET fusions.
| Target | Assay Type | Inhibitor | IC50 (nM) | Notes |
| RET Fusions | Enzymatic Assay | This compound | 4.47 - 19.26 | This range represents the potent inhibitory activity of this compound against various RET fusions. Specific IC50 values for individual fusion partners are not yet publicly available.[2] |
| KIF5B-RET | Cellular Phosphorylation Assay | This compound | - | This compound inhibited RET phosphorylation in HEK-293 cells engineered to express KIF5B-RET. The potency was reported to be similar to that of selpercatinib.[2] |
| CCDC6-RET | Cellular Phosphorylation Assay | This compound | - | This compound inhibited RET phosphorylation in HEK-293 cells engineered to express CCDC6-RET, with a potency comparable to selpercatinib. |
Comparative In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models harboring different RET fusions.
| RET Fusion Partner | Model Type | Treatment | Key Findings |
| KIF5B-RET | Ba/F3 Allograft Model | This compound (≥3 mg/kg, QD, oral) | Exhibited significant anti-tumor efficacy without inducing significant toxicity. The activity was similar to selpercatinib administered at 30 mg/kg twice daily (BID). |
| CCDC6-RET | Patient-Derived Xenograft (PDX) Model (Colorectal Cancer) | This compound (30 mg/kg, QD, oral) | Demonstrated significant anti-tumor efficacy with 100% tumor growth inhibition (TGI). |
| Intracranial Xenograft Model | This compound (30 mg/kg, QD, oral) | Significantly prolonged the life span of the model mice. | |
| NCOA4-RET | Patient-Derived Xenograft (PDX) Model (Ovarian Cancer) | This compound (30 mg/kg, QD, oral) | Showed significant anti-tumor efficacy with 100% TGI. |
Signaling Pathways and Mechanism of Action
RET fusion proteins lead to ligand-independent dimerization and constitutive activation of the RET kinase domain. This results in the autophosphorylation of tyrosine residues and the subsequent activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation. This compound selectively binds to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified RET fusion proteins.
Workflow:
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing the purified recombinant RET fusion kinase and a generic tyrosine kinase substrate.
-
Incubation: Add the diluted this compound or vehicle control to the wells of a microplate, followed by the addition of the kinase/substrate mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.
-
Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Cellular RET Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of RET fusion proteins within a cellular context.
Methodology:
-
Cell Culture: Culture HEK-293 cells engineered to stably express a specific RET fusion protein (e.g., KIF5B-RET or CCDC6-RET) in appropriate media.
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated RET (p-RET) and total RET.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-RET signal to the total RET signal to determine the extent of inhibition.
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in a living organism.
Methodology:
-
Model Establishment:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject Ba/F3 cells engineered to express a RET fusion protein into immunocompromised mice.
-
Patient-Derived Xenograft (PDX): Implant tumor fragments from a patient with a known RET fusion into immunocompromised mice.
-
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the designated dose and schedule to the treatment group. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm target engagement).
Conclusion
The available preclinical data indicate that this compound is a potent and selective inhibitor of various RET fusions, including KIF5B-RET, CCDC6-RET, and NCOA4-RET. It demonstrates significant anti-tumor activity both in vitro and in vivo. While direct quantitative comparisons of IC50 values for different fusion partners are not yet publicly detailed, the existing evidence suggests a broad efficacy across the most common RET fusions. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with RET fusion-positive cancers.
References
Safety Operating Guide
Proper Disposal Procedures for FHND5071: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like FHND5071 is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of this compound, a selective RET (rearranged during transfection) inhibitor. Adherence to these procedures is vital to protect laboratory personnel and the environment from potential harm.
Given that this compound is an investigational compound, a specific Safety Data Sheet (SDS) with definitive hazard classifications is not publicly available. Therefore, it is imperative to treat this compound as a potentially hazardous substance, exercising caution appropriate for a compound that may be carcinogenic, mutagenic, or reprotoxic. The following procedures are based on general best practices for the disposal of such hazardous chemical waste.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound based on preclinical studies. This information is crucial for understanding the compound's behavior and potential interactions.
| Property | Value | Source |
| CAS Number | 2761152-16-1 | Chemical Abstracts Service |
| Molecular Formula | Not publicly available | - |
| Molecular Weight | Not publicly available | - |
| IC50 (RET Wild Type, Fusions, and Mutations) | 4.47–19.26 nM | Preclinical enzymatic assays |
| Metabolism | Primarily by CYP2C8 and CYP3A4 enzymes | In vitro studies |
| Cellular Transport | Substrate for P-glycoprotein (P-gp) | In vitro studies |
| Storage Temperature | Powder: -20°C for up to 3 years | Vendor Information |
| Solubility | Soluble in organic solvents such as DMSO | Vendor Information |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize exposure and ensure compliant waste management.
Essential Safety and Logistical Information for Handling FHND5071
Disclaimer: No specific Safety Data Sheet (SDS) for FHND5071 is publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds (PPCs) and information available on selective RET inhibitors. A compound-specific risk assessment should be conducted before any handling of this compound.
This compound is a selective inhibitor of the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET), with potential antineoplastic activity. As an investigational anti-tumor agent, it should be handled with caution in a laboratory setting by trained personnel.
Personal Protective Equipment (PPE)
The appropriate selection of Personal Protective Equipment is crucial to minimize exposure to potent pharmaceutical compounds like this compound. Below is a summary of recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling potent compounds. The following protocol outlines the key phases of handling this compound.
1. Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated weighing scale is placed within a containment device (e.g., a chemical fume hood or glove box).
-
Verify that the ventilation in the designated area is functioning correctly.
-
Prepare all necessary equipment, including spatulas, weighing paper, and containers, within the containment area.
-
Ensure that a spill kit and appropriate decontamination solutions are readily available.
2. Gowning/PPE Donning:
-
Don the required PPE in the correct order, typically starting with shoe covers, then inner gloves, a coverall, a respirator, safety goggles, a face shield, and finally outer gloves.
3. Compound Handling:
-
Conduct all manipulations of this compound powder within a certified chemical fume hood or other containment system.
-
When weighing, use a gentle scooping motion to minimize dust generation.
-
Keep containers with this compound tightly sealed when not in use.
-
For solution preparation, add the solvent to the solid compound slowly to avoid splashing.
4. Decontamination and Cleaning:
-
After handling, decontaminate all surfaces and equipment with a validated cleaning agent.
-
Wipe down the exterior of all containers before removing them from the containment area.
5. PPE Doffing:
-
Remove PPE in a designated doffing area, being careful to avoid self-contamination.
-
The general order for doffing is to remove outer gloves first, followed by the face shield and goggles, coverall, shoe covers, and inner gloves. The respirator is typically removed last after leaving the handling area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, should be considered hazardous waste.
-
Containerization: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Contaminated liquid waste should be collected in a separate, compatible, and labeled container.
-
Disposal Method: Hazardous waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration.
Visualizing the Workflow
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
